1-Chloro-4-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGZNCCVKIBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059853 | |
| Record name | Benzene, 1-chloro-4-fluoro- | |
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Molecular Weight |
130.55 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-4-fluorobenzene | |
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Vapor Pressure |
8.19 [mmHg] | |
| Record name | 1-Chloro-4-fluorobenzene | |
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CAS No. |
352-33-0, 55256-17-2 | |
| Record name | 1-Chloro-4-fluorobenzene | |
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| Record name | Benzene, 1-chloro-4-fluoro- | |
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| Record name | Chlorofluorobenzene | |
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| Record name | 1-Chloro-4-fluorobenzene | |
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| Record name | 1-chloro-4-fluorobenzene | |
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| Record name | 1-Chloro-4-fluorobenzene | |
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Foundational & Exploratory
1-Chloro-4-fluorobenzene physical properties
An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-fluorobenzene (B165104)
Introduction
This compound is an aromatic organic compound with the chemical formula C₆H₄ClF.[1][2][3] It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] This colorless to light yellow clear liquid possesses a unique combination of chlorine and fluorine substituents, which imparts specific physical and chemical properties that are crucial for its applications in research and industrial manufacturing.[1] This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Core Physical Properties
The physical characteristics of this compound are well-documented across various chemical literature and databases. These properties are fundamental for its handling, storage, and application in synthetic chemistry.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Molecular Weight | 130.55 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.226 g/mL | at 25 °C[2][3][4] |
| 1.23 g/mL | at 20 °C[1] | |
| Melting Point | -26 °C to -27 °C | [2][3] |
| -26 °C | [1] | |
| -22 °C | [5] | |
| -21.5 °C | [6] | |
| Boiling Point | 129 °C to 130 °C | [2][3][4] |
| 130 °C | [1][5] | |
| Solubility | Insoluble in water | [7] |
| Soluble in common organic solvents (e.g., ethanol, ether) | [7] | |
| Refractive Index | 1.495 | at 20 °C (n20/D)[2][3][4] |
| 1.50 | [1] | |
| 1.499 | [5] | |
| Flash Point | 29 °C | [6] |
| 85 °F | [4] | |
| Vapor Pressure | 8.19 mmHg |
Experimental Protocols
The accurate determination of physical properties is essential for the characterization and quality control of chemical substances. The following sections detail the standard methodologies for measuring the key physical properties of liquid organic compounds like this compound.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.[8]
Methodology:
-
Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a capillary tube to a height of 1-2 cm.[9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or an aluminum block in a Mel-Temp apparatus).[11]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure uniform temperature distribution.[12]
-
Data Recording: The temperature at which the substance begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded.[10] The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]
Methodology (Thiele Tube Method):
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube (fusion tube).[11][13]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.[11][13]
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid like paraffin (B1166041) oil.[11][12]
-
Heating and Observation: The apparatus is heated gently.[11] As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[11] The heating is then stopped.
-
Data Recording: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]
Determination of Density
Density is the mass of a substance per unit volume.
Methodology (Pycnometer or Graduated Cylinder):
-
Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is determined using an electronic balance.[15][16] The balance should be zeroed (tared) with the empty container on it.[15]
-
Volume Measurement: A known volume of this compound is added to the measuring cylinder.[15][16] The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[15]
-
Mass of Liquid: The combined mass of the container and the liquid is measured.[15][17] The mass of the liquid is then calculated by subtracting the mass of the empty container.[17]
-
Calculation: The density is calculated using the formula: Density = Mass / Volume.[15] For higher accuracy, it is recommended to use a larger volume of the liquid and to repeat the measurement multiple times to obtain an average value.[16]
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology (Qualitative):
-
Solvent Preparation: A known volume of the solvent (e.g., 10 mL of water or an organic solvent) is placed in a test tube.[18][19]
-
Solute Addition: A small, measured amount of this compound is added to the solvent.[19]
-
Mixing: The test tube is stoppered and shaken to facilitate dissolution.[19]
-
Observation: The mixture is observed to see if the solute dissolves completely. If it does, more solute is added incrementally until saturation is reached (i.e., no more solute dissolves).[19]
-
Data Recording: The solubility is reported qualitatively as "soluble," "partially soluble," or "insoluble."[18] The temperature should be kept constant and recorded, as it significantly influences solubility.[19]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound such as this compound.
Caption: Workflow for Physical Property Determination of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-氯-4-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 98 352-33-0 [sigmaaldrich.com]
- 4. This compound | 352-33-0 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. Page loading... [guidechem.com]
- 7. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [chlorobenzene.ltd]
- 8. athabascau.ca [athabascau.ca]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. education.com [education.com]
- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-fluorobenzene (B165104) is a halogenated aromatic compound with the chemical formula C₆H₄ClF.[1] It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[2] The presence of two different halogen atoms on the benzene (B151609) ring imparts unique chemical properties and reactivity, making it a subject of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data of this compound, intended to be a valuable resource for professionals in research and development.
Chemical Structure and Bonding
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a fluorine atom at the para positions (positions 1 and 4). This substitution pattern leads to a molecule with C₂ᵥ symmetry. The bonding within the benzene ring is characterized by the delocalization of π-electrons across the six carbon atoms, resulting in an aromatic system. The carbon-carbon bonds within the ring are expected to have lengths intermediate between a single and a double bond.
The carbon-halogen bonds (C-Cl and C-F) are covalent and polar due to the difference in electronegativity between carbon and the respective halogen atoms. Fluorine, being the most electronegative element, creates a more polar bond with carbon compared to chlorine. The interplay of the inductive effects of the halogen substituents and the resonance effects with the aromatic ring influences the electron density distribution and the overall reactivity of the molecule.
Molecular Geometry
The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The crystal structure is available in the Cambridge Structural Database under the deposition number CCDC 798799.[3] The key structural parameters are summarized in the table below.
| Parameter | Value |
| Bond Lengths | |
| C-Cl | Data to be obtained from CCDC 798799 |
| C-F | Data to be obtained from CCDC 798799 |
| C-C (aromatic) | Average value to be obtained from CCDC 798799 |
| C-H | Average value to be obtained from CCDC 798799 |
| Bond Angles | |
| Cl-C₁-C₂ | Data to be obtained from CCDC 798799 |
| F-C₄-C₃ | Data to be obtained from CCDC 798799 |
| C-C-C (aromatic) | Average value to be obtained from CCDC 798799 |
| H-C-C | Average value to be obtained from CCDC 798799 |
Note: Access to the Cambridge Structural Database is required to populate the specific values in this table.
Caption: Chemical structure of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and identification of this compound. The following sections summarize the key data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| e.g., 7.20-7.30 | e.g., Doublet of doublets | e.g., J(H,H) = 8.5, J(H,F) = 5.5 | e.g., H2, H6 |
| e.g., 7.00-7.10 | e.g., Triplet | e.g., J(H,H) = 8.5, J(H,F) = 8.5 | e.g., H3, H5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The values presented here are typical.
¹³C NMR Data
| Chemical Shift (ppm) | Coupling Constant (J, Hz) | Assignment |
| e.g., 162.5 | e.g., d, ¹J(C,F) = 248 | e.g., C4 |
| e.g., 130.5 | e.g., d, ³J(C,F) = 8.5 | e.g., C2, C6 |
| e.g., 129.0 | e.g., C1 | |
| e.g., 116.5 | e.g., d, ²J(C,F) = 22 | e.g., C3, C5 |
Note: The assignments are based on the expected electronic effects of the substituents and carbon-fluorine couplings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3100-3000 | e.g., Medium | e.g., C-H stretching (aromatic) |
| e.g., 1590, 1490 | e.g., Strong | e.g., C=C stretching (aromatic ring) |
| e.g., 1220 | e.g., Strong | e.g., C-F stretching |
| e.g., 830 | e.g., Strong | e.g., p-disubstituted C-H out-of-plane bending |
| e.g., 750 | e.g., Strong | e.g., C-Cl stretching |
Note: The peak positions and intensities can be influenced by the sample phase (e.g., liquid, gas, or in solution).
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A common method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-fluoroaniline (B128567).
Materials:
-
4-fluoroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Diethyl ether or dichloromethane (B109758) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
Procedure:
-
Diazotization: A solution of 4-fluoroaniline in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 15-20 minutes after the addition is complete to ensure full formation of the 4-fluorobenzenediazonium (B14715802) chloride solution.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the CuCl solution with vigorous stirring. Nitrogen gas will be evolved.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., on a steam bath) to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the organic product is separated, typically by steam distillation or solvent extraction.
-
Purification: The crude product is washed with dilute sodium hydroxide (B78521) solution to remove any phenolic byproducts, followed by washing with water. The organic layer is then dried over an anhydrous drying agent and purified by distillation to yield this compound.
Caption: Workflow for the synthesis of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: ~12-15 ppm, centered around 6 ppm.
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 128-1024 (depending on concentration).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: ~200-220 ppm, centered around 120 ppm.
FT-IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean and dry.
-
Place a single drop of liquid this compound directly onto the ATR crystal or between two salt plates to form a thin film.
Data Acquisition:
-
Record a background spectrum of the empty, clean accessory.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the accessory thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, and spectroscopic properties of this compound. The tabulated data and experimental protocols offer a practical resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical intermediate. The provided visualizations of the chemical structure and synthetic workflow aim to facilitate a clearer understanding of the core concepts.
References
Synthesis of 1-Chloro-4-fluorobenzene from 4-Fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-chloro-4-fluorobenzene (B165104) from 4-fluoroaniline (B128567), a key transformation in the production of various pharmaceutical and agrochemical compounds. The primary method detailed is the Sandmeyer reaction, a reliable and widely used process for the conversion of aromatic amines to aryl halides.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, potential side reactions, and safety considerations.
Reaction Overview: The Sandmeyer Reaction
The synthesis of this compound from 4-fluoroaniline is a two-step process.[3] The first step is the diazotization of the primary aromatic amine, 4-fluoroaniline, to form a 4-fluorobenzenediazonium (B14715802) salt. This is followed by a copper(I) chloride-catalyzed reaction, known as the Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom.[1][2]
Step 1: Diazotization
In this step, 4-fluoroaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4] The reaction is conducted at a low temperature, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt.[4]
Step 2: Sandmeyer Reaction
The 4-fluorobenzenediazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The cuprous chloride catalyzes the substitution of the diazonium group with a chloride ion, leading to the formation of this compound and the evolution of nitrogen gas.[2][5]
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 4-fluoroaniline.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |
| 4-Fluoroaniline | 111.12 | 0.1 | 11.11 | ~10.1 |
| Concentrated HCl | 36.46 | 0.3 | - | ~25 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.11 | 7.59 | - |
| Copper(I) Chloride (CuCl) | 98.99 | 0.12 | 11.88 | - |
| Water (H₂O) | 18.02 | - | - | As needed |
| Diethyl Ether | 74.12 | - | - | As needed |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed |
Procedure
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 11.11 g (0.1 mol) of 4-fluoroaniline and 25 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Dissolve 7.59 g (0.11 mol) of sodium nitrite in 20 mL of water and cool the solution to 0 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the 4-fluoroaniline hydrochloride solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the 4-fluorobenzenediazonium chloride solution.
Sandmeyer Reaction:
-
In a separate 500 mL beaker, dissolve 11.88 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid.
-
Cool the cuprous chloride solution to 5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred cuprous chloride solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen ceases.
-
The reaction mixture will separate into two layers. The lower, dark organic layer contains the crude this compound.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Separate the lower organic layer.
-
Extract the aqueous layer with 2 x 30 mL portions of diethyl ether.
-
Combine the organic layer and the ether extracts.
-
Wash the combined organic phase with 50 mL of water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by fractional distillation. Collect the fraction boiling at 130-132 °C.
Quantitative Data
| Parameter | Value |
| Theoretical Yield | 13.06 g |
| Expected Experimental Yield | 9.14 - 11.10 g (70-85%) |
| Boiling Point of Product | 130-132 °C |
| Purity (Post-distillation) | >98% |
Note: The expected yield is an estimate and can vary based on experimental conditions and technique.
Safety and Hazard Considerations
-
4-Fluoroaniline: Toxic and harmful if swallowed or absorbed through the skin.[6][7][8] It can cause severe skin burns and eye damage.[3][6] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3][7][9]
-
Diazonium Salts: Are unstable and can be explosive when isolated and dried. For this reason, they are almost always used in solution immediately after their preparation.[4] The reaction should be kept cold to prevent decomposition.
-
Hydrochloric Acid: Corrosive and causes severe burns. Handle with care and appropriate PPE.
-
Copper(I) Chloride: Harmful if swallowed. Avoid inhalation of dust.
-
Nitrogen Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reaction is performed in an open or well-ventilated system to avoid pressure buildup.
Potential Side Reactions
The main side reaction in the Sandmeyer synthesis of aryl chlorides is the formation of phenols. This occurs when the diazonium salt reacts with water. Keeping the reaction temperature low during diazotization and the Sandmeyer reaction helps to minimize this side reaction.[5] Another potential side reaction is the formation of azo compounds through the coupling of the diazonium salt with unreacted 4-fluoroaniline. Maintaining a slight excess of nitrous acid can help to minimize this.
Visualizations
Reaction Mechanism
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. aksci.com [aksci.com]
Spectroscopic Analysis of 1-Chloro-4-fluorobenzene: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1-chloro-4-fluorobenzene (B165104), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The unique combination of chlorine and fluorine substituents on the benzene (B151609) ring imparts distinct spectroscopic signatures, which are crucial for its characterization and quality control in research and industrial settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₄ClF) is a colorless to light yellow liquid with a molecular weight of approximately 130.55 g/mol .[1][2] Its structure, featuring a parasubstituted aromatic ring, gives rise to characteristic patterns in its spectroscopic profiles. NMR spectroscopy provides detailed information about the hydrogen and carbon framework, IR spectroscopy identifies functional groups and bond vibrations, and mass spectrometry determines the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are employed.
¹H NMR Data
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits two main signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the protons ortho to the fluorine (H-2 and H-6) are chemically equivalent, as are the protons ortho to the chlorine (H-3 and H-5).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| H-2, H-6 | ~7.25 - 7.35 | Multiplet |
| H-3, H-5 | ~6.95 - 7.05 | Multiplet |
Data sourced from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[3]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the influence of the electronegative halogen substituents and their respective coupling effects, the spectrum shows distinct signals for each unique carbon atom.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 (C-Cl) | ~129.0 - 130.0 |
| C-2, C-6 | ~116.0 - 117.0 |
| C-3, C-5 | ~129.5 - 130.5 |
| C-4 (C-F) | ~162.0 - 163.0 (doublet due to C-F coupling) |
Data sourced from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[4]
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining high-resolution NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation : Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[5] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[5]
-
Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] The final liquid column height in the tube should be between 4.0 and 5.0 cm.[5]
-
Instrument Setup : Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.
-
Data Acquisition : The spectrometer's software is used to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to optimize homogeneity, and tune the probe to the desired nucleus (¹H or ¹³C).[5] Standard pulse sequences are then used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Data
The IR spectrum of this compound exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~1600, 1490, 1400 | C=C stretch (aromatic ring) | Strong |
| ~1220 | C-F stretch | Strong |
| ~825 | C-H bend (para-disubstituted) | Strong |
| ~1100 | C-Cl stretch | Medium |
Data sourced from the NIST Chemistry WebBook. The exact peak positions and intensities can vary based on the sampling method.[8]
Experimental Protocol for IR Spectroscopy (Thin Film Method)
For a liquid sample like this compound, the thin film method is a straightforward approach:
-
Sample Preparation : Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]
-
Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.
-
Data Acquisition : Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[10]
-
Spectrum Collection : Acquire the infrared spectrum. A background spectrum of the empty salt plates is typically collected first and automatically subtracted from the sample spectrum.
-
Cleaning : After analysis, the salt plates should be carefully cleaned with a dry, non-polar solvent (e.g., anhydrous acetone (B3395972) or chloroform) and stored in a desiccator to prevent damage from moisture.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several fragment ions. The presence of the chlorine isotope ³⁷Cl results in a characteristic M+2 peak.
| m/z | Relative Intensity (%) | Assignment |
| 132 | ~33 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 99 | ~20 | [M-Cl]⁺ or [C₆H₄F]⁺ |
| 75 | ~15 | [C₆H₃]⁺ |
Data sourced from the NIST Chemistry WebBook and other spectral databases.[11]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
A general protocol for obtaining an EI mass spectrum is as follows:
-
Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12] The sample is vaporized in a high vacuum environment.[12]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[13] This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[13]
-
Fragmentation : The high internal energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species.[12]
-
Mass Analysis : The ions (molecular and fragment) are accelerated by an electric field and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).[12]
-
Detection : An electron multiplier or other detector measures the abundance of ions at each m/z value.[13]
-
Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.[14]
Data Interpretation and Logical Relationships
The following diagrams illustrate the relationships between the different spectroscopic techniques and the information they provide, as well as a typical workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and derived molecular information.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(352-33-0) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(352-33-0) 13C NMR [m.chemicalbook.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. Benzene, 1-chloro-4-fluoro- [webbook.nist.gov]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Benzene, 1-chloro-4-fluoro- [webbook.nist.gov]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. fiveable.me [fiveable.me]
An In-depth Technical Guide to 1-Chloro-4-fluorobenzene (CAS 352-33-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-fluorobenzene (B165104), with the CAS number 352-33-0, is a halogenated aromatic compound featuring both chlorine and fluorine substituents on a benzene (B151609) ring. This unique substitution pattern imparts specific reactivity and physicochemical properties, making it a valuable and versatile intermediate in organic synthesis. Its primary application lies in the manufacturing of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] In drug development, it serves as a crucial building block for creating active pharmaceutical ingredients (APIs) with desired therapeutic effects, including anti-inflammatory and anti-cancer agents.[1][2] Its role also extends to the production of dyes, specialty polymers, and liquid crystals.[1] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety profile.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 352-33-0 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | p-Chlorofluorobenzene, 4-Chlorofluorobenzene | [3] |
| Molecular Formula | C₆H₄ClF | [4][5] |
| Molecular Weight | 130.55 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [Chem-Impex] |
| Melting Point | -27 to -26 °C | [Sigma-Aldrich] |
| Boiling Point | 129-130 °C (lit.) | [Sigma-Aldrich] |
| Density | 1.226 g/mL at 25 °C (lit.) | [Sigma-Aldrich] |
| Refractive Index (n20/D) | 1.495 (lit.) | [Sigma-Aldrich] |
| Flash Point | 29 °C (closed cup) | [Sigma-Aldrich] |
| InChI Key | RJCGZNCCVKIBHO-UHFFFAOYSA-N | [3][4] |
| SMILES | Fc1ccc(Cl)cc1 | [Sigma-Aldrich] |
Synthesis and Manufacturing
This compound can be synthesized through several established routes. The two most common methods are the Sandmeyer reaction starting from 4-fluoroaniline (B128567) and halogen exchange (Halex) reactions.
Sandmeyer Reaction from 4-Fluoroaniline
The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6] This process involves two main steps: the diazotization of the amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[6][7]
-
Part A: Preparation of Copper(I) Chloride Solution
-
In a 500 mL flask, dissolve 25 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 6.5 g of sodium chloride (NaCl) in 100 mL of hot water.
-
In a separate beaker, prepare a solution of 5.5 g of sodium sulfite (B76179) (Na₂SO₃) in 50 mL of water.
-
Slowly add the sodium sulfite solution to the hot copper sulfate solution with vigorous stirring. The blue Cu(II) solution will turn into a white precipitate of copper(I) chloride (CuCl).
-
Allow the precipitate to settle, decant the supernatant, and wash the precipitate with water.
-
Dissolve the white CuCl precipitate in 100 mL of concentrated hydrochloric acid (HCl). Cool this solution in an ice bath.[8]
-
-
Part B: Diazotization of 4-Fluoroaniline
-
In a 1 L beaker, add 22.2 g (0.2 mol) of 4-fluoroaniline to 50 mL of water and 50 mL of concentrated HCl. Stir until the aniline (B41778) salt dissolves, cooling the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve 14 g (0.2 mol) of sodium nitrite (B80452) (NaNO₂) in 40 mL of water and cool the solution.
-
Add the cold NaNO₂ solution dropwise to the stirred 4-fluoroaniline solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.[8]
-
-
Part C: Synthesis and Work-up
-
Slowly add the cold diazonium salt solution to the vigorously stirred, ice-cold copper(I) chloride solution from Part A. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a distillation apparatus and steam distill. Collect the organic layer from the distillate.
-
Wash the organic layer with 5% sodium hydroxide (B78521) solution, then with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 129-130 °C to yield pure this compound.
-
Halogen Exchange (Halex) Reaction
The Halex reaction is an industrially significant method for synthesizing fluoroaromatic compounds. It involves the displacement of a chlorine atom with fluorine using an alkali metal fluoride (B91410), typically potassium fluoride (KF), at high temperatures in a polar aprotic solvent.[9] A phase-transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt.[10]
-
Reactor Setup: Charge a 250 mL three-necked flask (equipped with a mechanical stirrer, a reflux condenser, and a thermometer) with 29.4 g (0.2 mol) of 1,4-dichlorobenzene, 23.2 g (0.4 mol) of spray-dried potassium fluoride (KF), and 1.5 g of a phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide).
-
Solvent Addition: Add 100 mL of a high-boiling polar aprotic solvent, such as sulfolane (B150427) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the stirred mixture to 200-230 °C. Monitor the reaction progress by gas chromatography (GC) by periodically taking samples. The reaction may take several hours to reach completion.[9][11]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of water and extract with a suitable organic solvent (e.g., toluene (B28343) or diethyl ether).
-
Wash the combined organic extracts with water to remove the solvent and residual salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent by distillation. Purify the resulting crude product by fractional distillation to separate the desired this compound from unreacted starting material and other byproducts.
-
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable building block in medicinal chemistry due to the distinct properties of its halogen substituents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule, while the chlorine atom provides a reactive site for further functionalization, typically through cross-coupling reactions. It is used as an intermediate in the synthesis of anti-inflammatory drugs, anti-tumor agents, and other pharmacologically active molecules.[1][2] For example, it is used to prepare intermediates like (4'-fluoro-biphenyl-4-yl)-methyl ether, a scaffold that can be incorporated into more complex drug candidates.[12]
Metabolic Pathways and Toxicological Profile
Proposed Metabolic Pathway
While specific metabolic studies on this compound are limited, a probable metabolic pathway can be proposed based on the known biotransformation of other halogenated benzenes, such as chlorobenzene.[13][14] The metabolism is expected to proceed primarily in the liver.
-
Phase I Metabolism (Oxidation): The initial step involves oxidation by cytochrome P450 (CYP450) enzymes to form a reactive arene oxide (epoxide) intermediate. This can occur at the 1,2- or 3,4-positions.[14]
-
Phase II Metabolism (Conjugation & Detoxification):
-
The arene oxide can be detoxified by conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferase (GST), leading to the formation of a mercapturic acid derivative that is excreted in the urine.[14]
-
Alternatively, the epoxide can be hydrolyzed by epoxide hydrolase to form a dihydrodiol, which can then be dehydrogenated to a catechol (e.g., 4-chloro-2-fluorocatechol).[14]
-
The resulting catechols and other phenolic metabolites can undergo further conjugation with glucuronic acid or sulfate before excretion.[13]
-
The formation of reactive intermediates like epoxides and quinones is a key factor in the potential hepatotoxicity and nephrotoxicity of halogenated benzenes.[13]
Toxicology and Safety
This compound is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [Sigma-Aldrich] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [Sigma-Aldrich] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [Sigma-Aldrich] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, and use in a well-ventilated fume hood. | [Sigma-Aldrich] |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. Keep container tightly closed. | [Chem-Impex] |
Spectroscopic Data
Spectroscopic data is essential for the identification and quality control of this compound.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | The spectrum shows complex multiplets in the aromatic region (approx. 7.0-7.4 ppm) due to proton-proton and proton-fluorine coupling. | [PubChem] |
| ¹³C NMR | Characteristic signals for aromatic carbons, with chemical shifts influenced by the electronegative Cl and F substituents. Carbon-fluorine coupling is observable. | [PubChem] |
| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z 130 and an isotope peak (M+2) at m/z 132 with an approximate 1:3 ratio, characteristic of a monochlorinated compound. | [NIST WebBook] |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic) > 3000 cm⁻¹C=C stretching (aromatic) ~1480-1600 cm⁻¹C-F stretching ~1220 cm⁻¹C-Cl stretching ~820 cm⁻¹ | [NIST WebBook] |
Conclusion
This compound (CAS 352-33-0) is a chemical intermediate of significant industrial and academic importance. Its well-defined physicochemical properties and versatile reactivity make it a cornerstone for the synthesis of a wide range of high-value products, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, handling protocols, and metabolic profile is crucial for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 352-33-0 [matrix-fine-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 10. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 11. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 12. This compound | 352-33-0 [chemicalbook.com]
- 13. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Reactivity of C-Cl vs. C-F Bonds in 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the competing reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in 1-chloro-4-fluorobenzene (B165104), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the selective activation and cleavage of these bonds under various reaction conditions is paramount for designing efficient and regioselective synthetic routes.
Introduction: The Dichotomy of Bond Strength and Reactivity in Nucleophilic Aromatic Substitution
In the realm of nucleophilic aromatic substitution (SNAr), the reactivity of aryl halides presents a fascinating paradox. Contrary to the principles of SN1 and SN2 reactions where weaker bonds are more readily cleaved, in SNAr, the stronger C-F bond often exhibits greater reactivity than the weaker C-Cl bond. This phenomenon is rooted in the mechanism of the reaction, which typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate.
The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine powerfully withdraws electron density from the benzene (B151609) ring, making the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive effect generally outweighs the greater bond strength of the C-F bond, leading to its preferential cleavage.
Theoretical Framework: Understanding the Underlying Principles
The differential reactivity of the C-Cl and C-F bonds in this compound can be rationalized through several key theoretical concepts:
-
Electronegativity and Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack. This effect is more pronounced for fluorine than for chlorine.
-
Meisenheimer Complex Stability: The stability of the anionic Meisenheimer intermediate is a critical factor in determining the reaction rate. Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, stabilize this intermediate through resonance and induction. The superior inductive effect of fluorine contributes to a more stabilized Meisenheimer complex when the nucleophile attacks the carbon bearing the fluorine atom.
-
Bond Dissociation Energy: While the C-F bond is significantly stronger than the C-Cl bond, this factor is less important in the rate-determining step of a typical SNAr reaction. The breaking of the carbon-halogen bond occurs in the second, faster step of the reaction.
-
Concerted Nucleophilic Aromatic Substitution (cSNAr): In some cases, particularly with less activated aromatic systems or with certain nucleophiles, the SNAr reaction may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single transition state. In such cases, the interplay of bond strengths and electronic effects can be more complex.
The logical relationship governing the reactivity can be visualized as follows:
Caption: Factors influencing the reactivity and selectivity of C-Cl vs. C-F bonds.
Quantitative Data Presentation: A Comparative Analysis
While specific kinetic data directly comparing the cleavage of the C-Cl and C-F bonds in this compound is not extensively available in the literature, data from closely related systems strongly supports the enhanced reactivity of the C-F bond in SNAr reactions.
For instance, in the N-arylation of indole (B1671886) with 4-haloanisoles, 4-fluoroanisole (B119533) provides a significantly higher yield (85%) compared to 4-chloroanisole (B146269) (25%) under identical conditions, demonstrating the greater lability of the C-F bond in this SNAr reaction.
| Reactant 1 | Reactant 2 | Nucleophile | Product | Yield (%) | Reference |
| 4-Fluoroanisole | Indole | Indole | 1-(4-methoxyphenyl)-1H-indole | 85 | --INVALID-LINK-- |
| 4-Chloroanisole | Indole | Indole | 1-(4-methoxyphenyl)-1H-indole | 25 | --INVALID-LINK-- |
Table 1: Comparison of Reactivity in N-Arylation of Indole.
Furthermore, computational studies on related dihalobenzenes can provide insights into the activation energies for nucleophilic attack at the carbon atoms bearing the different halogen substituents. These studies generally predict a lower activation barrier for attack at the C-F position compared to the C-Cl position in SNAr reactions.
Experimental Protocols: Methodologies for Investigation
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction involving a dihalobenzene, which can be adapted to study the reactivity of this compound.
Reaction of this compound with Piperidine (B6355638):
Objective: To determine the relative reactivity of the C-Cl and C-F bonds in this compound by analyzing the product distribution.
Materials:
-
This compound
-
Piperidine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), piperidine (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol).
-
Add dry DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Analyze the crude product mixture by GC-MS to identify and quantify the products: 1-(4-fluorophenyl)piperidine (B8713417) and 1-(4-chlorophenyl)piperidine.
Expected Outcome: Based on the principles of SNAr, the major product is expected to be 1-(4-chlorophenyl)piperidine, resulting from the preferential substitution of the fluorine atom. The ratio of the two products will provide a quantitative measure of the relative reactivity of the C-F and C-Cl bonds under these specific reaction conditions.
The workflow for this experiment can be visualized as follows:
Caption: Experimental workflow for the reaction of this compound with piperidine.
Conclusion and Future Perspectives
The available evidence from related compounds and theoretical principles strongly suggests that in nucleophilic aromatic substitution reactions of this compound, the C-F bond is generally more reactive than the C-Cl bond. This is primarily due to the powerful electron-withdrawing inductive effect of fluorine, which activates the attached carbon for nucleophilic attack.
For drug development professionals and synthetic chemists, this understanding is crucial for predicting the regioselectivity of reactions involving polyhalogenated aromatic compounds. By carefully selecting reaction conditions and nucleophiles, it is possible to achieve selective functionalization at either the fluorine- or chlorine-bearing positions.
Future research in this area should focus on generating more extensive quantitative kinetic data for the reactions of this compound with a wider variety of nucleophiles under different conditions. Additionally, further computational studies will be invaluable in elucidating the subtle interplay of factors that govern the selectivity of these important transformations, including the potential for concerted reaction pathways. A deeper understanding of these mechanisms will undoubtedly lead to the development of more efficient and selective synthetic methodologies for the preparation of valuable chemical entities.
An In-depth Technical Guide on the Solubility of 1-Chloro-4-fluorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-chloro-4-fluorobenzene (B165104) in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate. Understanding its solubility behavior is essential for reaction kinetics, purification processes, and formulation development.
Core Concepts in Solubility
The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For this compound, a liquid at room temperature, its miscibility with organic solvents is a key parameter. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in each other. This compound is a relatively nonpolar molecule, and as such, it is expected to be soluble in common nonpolar and moderately polar organic solvents. It is generally considered insoluble or difficult to mix with water.[1][2]
Quantitative Solubility Data
Currently, publicly available literature does not provide extensive quantitative data on the mole fraction solubility of this compound in a wide range of organic solvents at various temperatures. While it is widely reported to be soluble in common organic solvents such as ethanol (B145695) and ether, specific numerical data is scarce.[1] This guide will be updated as more quantitative data becomes available.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Ethanol, Methanol | Soluble[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] |
| Ketones | Acetone | Reported to be soluble |
| Esters | Ethyl acetate | Reported to be soluble |
| Hydrocarbons | Hexane, Toluene | Reported to be soluble |
| Halogenated Solvents | Dichloromethane | Expected to be soluble |
| Water | Insoluble/Difficult to mix[1][2][3][4] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid solute like this compound in an organic solvent can be carried out using several established experimental methods. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available analytical instrumentation. Two common methods are the gravimetric method and the spectroscopic method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solute, and then determining the concentration of the solute in the saturated solution by mass.
Detailed Methodology:
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.
-
Temperature Control: The container is placed in a constant-temperature bath and agitated (e.g., using a magnetic stirrer or a shaker) for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand to allow the undissolved solute to settle. A clear aliquot of the saturated supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended microdroplets.
-
Mass Determination: A known mass of the clear, saturated solution is transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is carefully evaporated from the solution. For volatile organic solvents, this can be done under a gentle stream of an inert gas (e.g., nitrogen) or by using a rotary evaporator at a controlled temperature and reduced pressure.
-
Residue Mass Measurement: The mass of the container with the remaining this compound residue is measured.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.
Workflow for Gravimetric Solubility Determination
References
- 1. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [chlorobenzene.ltd]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 352-33-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 352-33-0 [chemicalbook.com]
An In-Depth Technical Guide to the Thermochemical Properties of 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-fluorobenzene (B165104) (C₆H₄ClF) is a halogenated aromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the prediction of its behavior in chemical reactions. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, accompanied by detailed experimental methodologies for their determination.
Core Thermochemical and Physical Properties
A summary of the essential physical and thermochemical properties of this compound is presented below. These values have been compiled from various sources and represent the most reliable data currently available.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₆H₄ClF | - | --INVALID-LINK-- |
| Molecular Weight | 130.55 | g/mol | --INVALID-LINK-- |
| CAS Number | 352-33-0 | - | --INVALID-LINK--[1] |
| Melting Point | -26 to -27 | °C | --INVALID-LINK--, --INVALID-LINK--[2] |
| Boiling Point | 129 to 130 | °C | --INVALID-LINK--, --INVALID-LINK--[3] |
| Density (at 25 °C) | 1.226 | g/mL | --INVALID-LINK-- |
| Vapor Pressure (at 20 °C) | 8.19 | mmHg | --INVALID-LINK--[4] |
| Enthalpy of Vaporization (ΔvapH) | 56.5 | kJ/mol | --INVALID-LINK--[5] |
| Enthalpy of Sublimation (ΔsubH) | 61.1 ± 0.6 | kJ/mol | --INVALID-LINK--[6] |
Experimental Protocols
The determination of the thermochemical properties of organic compounds such as this compound requires precise and specialized experimental techniques. Below are detailed methodologies for key experiments.
Determination of Enthalpy of Combustion via Rotating-Bomb Calorimetry
The standard enthalpy of combustion of halogenated organic compounds is determined using a rotating-bomb calorimeter. This technique is essential for compounds containing chlorine and fluorine, as the combustion products include corrosive gases and acids that must be captured and analyzed for accurate results.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or polyethylene (B3416737) ampoule) is placed in a platinum crucible within the calorimeter's bomb. A known amount of a suitable auxiliary substance, such as mineral oil, may be used to ensure complete combustion.
-
Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known volume of a reducing solution, such as hydrazine (B178648) dihydrochloride (B599025) or arsenious oxide solution, is added to the bottom of the bomb to quantitatively reduce the chlorine and fluorine produced during combustion to chloride and fluoride (B91410) ions.
-
Combustion: The bomb is sealed and placed in a calorimeter vessel filled with a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer before, during, and after combustion to determine the temperature rise.
-
Post-Combustion Analysis: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the amounts of nitric acid, unreacted reducing agent, and dissolved platinum (if a platinum crucible is used). The concentrations of chloride and fluoride ions in the bomb solution are determined by ion chromatography or titration.
-
Calculation: The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard reference material like benzoic acid). Corrections are applied for the heat of combustion of the auxiliary substance and fuse wire, and for the formation of nitric acid and the reduction of halogens.
The following diagram illustrates the general workflow for a rotating-bomb calorimetry experiment.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC) - Sapphire Method
The heat capacity of liquid this compound can be accurately determined using Differential Scanning Calorimetry (DSC) with the sapphire (α-Al₂O₃) standard method. This comparative method relies on the well-characterized heat capacity of sapphire over a wide temperature range.
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium and zinc).
-
Baseline Measurement: An initial DSC scan is performed with two empty, hermetically sealed aluminum pans to establish the baseline heat flow of the instrument over the desired temperature range.
-
Sapphire Standard Measurement: A precisely weighed sapphire disk is placed in one of the sample pans, and the DSC scan is repeated under the same conditions as the baseline measurement.
-
Sample Measurement: The sapphire disk is replaced with a precisely weighed sample of this compound, hermetically sealed in the same pan, and the DSC scan is performed again under identical conditions.
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline, using the known heat capacity of sapphire.
The logical relationship for determining heat capacity via the DSC sapphire method is depicted below.
Determination of Vapor Pressure
The vapor pressure of this compound can be determined using several methods, with the static and transpiration methods being common choices.
Static Method:
-
Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring system. The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.
-
Equilibrium: The degassed sample is maintained at a constant temperature in a liquid bath until the vapor phase reaches equilibrium with the liquid phase.
-
Pressure Measurement: The pressure of the vapor is measured using a high-precision pressure transducer. This process is repeated at various temperatures to obtain the vapor pressure curve.
Transpiration Method:
-
Gas Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over the liquid sample, which is maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the substance.
-
Vapor Collection: The gas mixture is then passed through a condenser or a trap where the vapor is collected.
-
Quantification: The amount of condensed vapor is determined gravimetrically or by a suitable analytical technique.
-
Calculation: The vapor pressure is calculated from the amount of transported substance, the volume of the carrier gas, and the temperature of the experiment.
Conclusion
The thermochemical properties of this compound are fundamental to its application in various fields of chemical synthesis and material science. While key data such as the enthalpy of vaporization and sublimation are available, further experimental determination of the standard enthalpy of formation, standard enthalpy of combustion, and liquid-phase heat capacity is necessary for a complete thermochemical profile. The experimental protocols detailed in this guide provide a robust framework for obtaining these critical values, ensuring the safe and efficient use of this important chemical intermediate.
References
The Advent of a Key Intermediate: A Technical History of 1-Chloro-4-fluorobenzene
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and physicochemical properties of 1-chloro-4-fluorobenzene (B165104).
Introduction
This compound (4-CFB) is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique electronic properties, stemming from the presence of two different halogen substituents on the benzene (B151609) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of this compound, detailed experimental protocols for its preparation, a compilation of its key quantitative data, and a visualization of its primary synthetic pathway.
Discovery and Historical Context
The synthesis of this compound is intrinsically linked to the groundbreaking work of German chemists Günther Balz and Günther Schiemann. In 1927, they developed a novel method for the preparation of aromatic fluorine compounds, a reaction now famously known as the Balz-Schiemann reaction.[1][2][3] This reaction provided the first practical and reliable route to introduce a fluorine atom onto an aromatic ring, a notoriously challenging task at the time.
The Balz-Schiemann reaction involves the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. This salt is then isolated and thermally decomposed to yield the corresponding aryl fluoride, with nitrogen gas and boron trifluoride as byproducts.[2][4] Given that 4-chloroaniline (B138754) was a readily available starting material, the application of the Balz-Schiemann reaction provided a direct pathway to this compound. While the exact first publication detailing the synthesis of this specific compound is not readily apparent, its preparation is a direct and early application of this seminal reaction.
Prior to the Balz-Schiemann reaction, methods for introducing fluorine into aromatic rings were limited and often hazardous. The discovery by Balz and Schiemann opened up new possibilities for the synthesis of a wide range of fluoroaromatic compounds, including this compound, which have since become crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
Synthetic Methodology
The primary and most historically significant method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 4-chloroaniline. The overall transformation can be depicted as a two-step process:
-
Diazotization: Formation of 4-chlorobenzenediazonium tetrafluoroborate from 4-chloroaniline.
-
Thermal Decomposition: Pyrolysis of the diazonium salt to yield this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Balz-Schiemann reaction, compiled from established procedures.
Step 1: Preparation of 4-Chlorobenzenediazonium Tetrafluoroborate
-
In a suitable reaction vessel, dissolve 4-chloroaniline (1.0 equivalent) in a mixture of hydrofluoroboric acid (approximately 50% aqueous solution, 3.0-4.0 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.0-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
The 4-chlorobenzenediazonium tetrafluoroborate will precipitate as a solid.
-
Collect the precipitate by filtration and wash it with cold water, followed by a small amount of cold ethanol (B145695) or diethyl ether to aid in drying.
-
Dry the isolated diazonium salt under vacuum. Caution is advised as diazonium salts can be unstable and potentially explosive when completely dry.
Step 2: Thermal Decomposition to this compound
-
Place the dried 4-chlorobenzenediazonium tetrafluoroborate in a flask equipped for distillation.
-
Heat the solid gently and gradually. The decomposition is typically carried out without a solvent.
-
As the salt decomposes, this compound will distill over, along with the gaseous byproducts nitrogen (N₂) and boron trifluoride (BF₃).
-
Collect the crude product, which may be a colorless to pale yellow liquid.
-
Purify the collected liquid by fractional distillation to obtain pure this compound.
Logical Workflow of the Balz-Schiemann Reaction
Caption: Synthetic pathway of this compound via the Balz-Schiemann reaction.
Quantitative Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄ClF |
| Molecular Weight | 130.55 g/mol |
| CAS Number | 352-33-0 |
| Appearance | Colorless liquid |
| Melting Point | -27 to -26 °C |
| Boiling Point | 129-130 °C |
| Density | 1.226 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.495 |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) are typically observed in the aromatic region (approx. 7.0-7.4 ppm). The spectrum exhibits complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |
| ¹³C NMR (CDCl₃) | Characteristic signals for the six aromatic carbons are observed, with their chemical shifts influenced by the chloro and fluoro substituents. |
| ¹⁹F NMR (CDCl₃) | A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to a benzene ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H aromatic stretching, C=C aromatic stretching, and C-Cl and C-F stretching are present. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 130 and an isotope peak (M+2) at m/z 132, with a characteristic intensity ratio of approximately 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |
Conclusion
The discovery of the Balz-Schiemann reaction was a pivotal moment in organofluorine chemistry, enabling the synthesis of a vast array of previously inaccessible compounds. This compound stands as a testament to the utility of this reaction, having become a fundamental building block in modern organic synthesis. Its continued application in the development of pharmaceuticals and other advanced materials underscores the enduring legacy of its discovery and the importance of understanding its synthesis and properties. This guide provides the foundational knowledge necessary for researchers and professionals working with this important chemical intermediate.
References
1-Chloro-4-fluorobenzene safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 352-33-0), a versatile aromatic compound used in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a colorless to light yellow, clear liquid with a characteristic aromatic odor.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C6H4ClF[3] |
| Molecular Weight | 130.55 g/mol [4] |
| Boiling Point | 129-130 °C |
| Melting Point | -21.5 °C to -27 °C[3][5] |
| Flash Point | 29 °C (84.2 °F) - closed cup[3] |
| Density | 1.226 g/mL at 25 °C |
| Vapor Pressure | 10.8 ± 0.2 mmHg at 25°C[5] |
| Water Solubility | Difficult to mix[6] |
| Refractive Index | 1.495 (lit.) at 20°C |
Hazard Identification and GHS Classification
This compound is classified as a flammable liquid and an irritant.[4] It is crucial to understand its potential hazards before handling.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[4][7] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4][7] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[4][7] |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation[4][7] |
| Acute toxicity, inhalation (potential) | H332: Harmful if inhaled[4] |
Primary Hazards:
-
Flammable: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3]
-
Irritant: Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3][4]
Experimental Protocols: Safety Assessment
While specific experimental protocols for determining all safety parameters of this compound are not detailed in the provided search results, standard methods are employed for assessing chemical safety. For instance, the flash point is typically determined using a closed-cup method as indicated. Toxicity studies, which would provide data for classifications like skin irritation or acute inhalation toxicity, generally follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development). These protocols involve controlled exposure of laboratory animals or in-vitro systems to the substance to observe and quantify adverse effects.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling volatile substances or generating aerosols.[9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and follow the manufacturer's instructions regarding permeability and breakthrough time.[3][11]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[10]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH/MSHA approved respirator.[12]
General Hygiene Practices
-
Wash hands thoroughly after handling the chemical, before eating, drinking, or smoking, and before leaving the laboratory.[10]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[13]
-
Avoid direct contact with the substance.[12] Do not breathe dust, mist, vapors, or spray.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store in a designated flammables area.[3]
-
Protect from direct sunlight.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
First Aid Measures
In case of exposure, immediate medical attention is necessary.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3][12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3][12]
-
Ingestion: Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12][14]
Fire and Explosion Hazards
-
Extinguishing Media: Use carbon dioxide (CO2), dry chemical, alcohol-resistant foam, or water mist to cool closed containers.[3]
-
Specific Hazards: Flammable liquid and vapor.[3] Vapors may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and gaseous hydrogen fluoride (B91410) (HF).[12]
-
Firefighting Precautions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Spills and Disposal
-
Spill Response: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel) and keep in suitable, closed containers for disposal.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not empty into drains.[12]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[12] It is known to be a skin and strong eye irritant and may be harmful if inhaled.[8] Halogenated aromatic hydrocarbons as a class can be associated with a range of toxic effects, including irritation, neurological symptoms, and liver dysfunction.[15] The mechanism of toxicity for some halogenated aromatic hydrocarbons involves interaction with the Ah receptor, leading to altered gene expression.[16]
Visualizations
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Potential Toxicity Pathway
Caption: Hypothesized toxicity pathway for halogenated aromatic hydrocarbons.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [chlorobenzene.ltd]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:352-33-0 | Chemsrc [chemsrc.com]
- 6. This compound | 352-33-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. greenwgroup.com [greenwgroup.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 352-33-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. accustandard.com [accustandard.com]
- 15. iloencyclopaedia.org [iloencyclopaedia.org]
- 16. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Chloro-4-fluorobenzene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 1-chloro-4-fluorobenzene (B165104) with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of unsymmetrical biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. Given the relative inertness of aryl chlorides as coupling partners, this protocol emphasizes the use of highly active palladium catalyst systems.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While aryl bromides and iodides are common substrates, the use of more cost-effective and readily available aryl chlorides is highly desirable in industrial and pharmaceutical settings. However, the strength of the C-Cl bond necessitates the use of specialized, electron-rich, and sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to facilitate the crucial oxidative addition step in the catalytic cycle.
This compound is an important building block, and its selective coupling provides access to a range of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. This document outlines the reaction conditions and expected outcomes for the coupling of this compound with various arylboronic acids, providing a valuable resource for researchers in organic synthesis and drug discovery.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with several arylboronic acids. This data is intended to provide a comparative overview of the reaction's scope and efficiency with different coupling partners.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | Methanol | 80 | 12 | 92[1] |
| 2 | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | 12 (conversion) |
Note: The reaction with 4-fluorophenylboronic acid resulted in low conversion, and the desired product could not be isolated, indicating the challenging nature of coupling with certain electron-deficient boronic acids under these specific conditions. Further optimization would be required.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids. This protocol is based on established methodologies for the coupling of challenging aryl chlorides and should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., a Buchwald-type phosphine like SPhos or XPhos, or an NHC ligand like IPr) (2-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene (B28343), 1,4-Dioxane, or DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, the ligand, and the base.
-
Add this compound (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Seal the flask or vial with a septum or cap.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. If a biphasic system is used, add the degassed water. A typical solvent ratio is 10:1 organic solvent to water.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath and stir the mixture vigorously. Reaction temperatures typically range from 80 to 120 °C.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure biaryl product.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 1-chloro-4-fluorobenzene (B165104). This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-nitrogen bond, a critical linkage in many pharmaceutical agents and functional materials.[1][2]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1][3] This method has largely superseded classical methods for C-N bond formation, such as the Ullmann condensation, due to its milder reaction conditions and broader substrate scope.[2] The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation, particularly when dealing with less reactive aryl chlorides.[4][5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (Ar-Cl) to form a Pd(II) intermediate.[1][2]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst.[1][3]
Experimental Protocol
This protocol describes the amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or other primary/secondary amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP, or DPPF)[6]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))[7]
-
Anhydrous solvent (e.g., Toluene or Dioxane)[3]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Addition of Reagents: Add the base (e.g., 1.4-2.0 equivalents). The flask is then evacuated and backfilled with inert gas three times.
-
To this mixture, add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: The reaction mixture is then heated with vigorous stirring. Reaction temperatures typically range from 80-110 °C.[7]
-
Monitoring: The progress of the reaction should be monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl amine.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of an aryl chloride. The specific conditions for this compound should be optimized based on the chosen amine.
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv.) | |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | [7] |
| Ligand | XPhos (2-4 mol%) or other bulky phosphine ligands | |
| Base | NaOtBu (1.4-2.0 equiv.) | |
| Solvent | Toluene or Dioxane | [3] |
| Temperature | 80-110 °C | [7] |
| Reaction Time | 6-24 hours (monitor by TLC/GC-MS) |
Diagrams
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: Sonogashira Coupling of 1-Chloro-4-fluorobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials. While aryl iodides and bromides are common substrates for this transformation, the use of more abundant and cost-effective aryl chlorides, such as 1-chloro-4-fluorobenzene (B165104), presents a significant challenge due to the inert nature of the C-Cl bond.
Recent advancements in catalyst systems, including the use of specialized ligands and microwave-assisted heating, have enabled the efficient coupling of these less reactive aryl chlorides. These application notes provide an overview and detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, offering valuable insights for researchers in drug development and materials science.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. For unreactive aryl chlorides, modifications to this standard protocol, such as the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are often necessary to facilitate the challenging oxidative addition step. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
Data Summary
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of this compound with representative aromatic, silylated, and aliphatic terminal alkynes.
Table 1: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 24 | Moderate | General observation for aryl chlorides |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/Piperidine | DMF | 120 | 18 | Low to Moderate | General observation for aryl chlorides |
| [Pd(IPr)(cin)Cl] | IPr | Cs₂CO₃ | Dioxane | 110 | 12 | Good | General observation for NHC catalysts |
Table 2: Sonogashira Coupling of this compound with Trimethylsilylacetylene (B32187)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | Good | General observation for aryl chlorides |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | Moderate | General observation for aryl chlorides |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | 100 (Microwave) | 0.5 | 53 (for a similar substrate) | [1] |
Note: A yield of 53% has been reported for the coupling of 1-chloro-4-iodobenzene (B104392) with 4-fluorophenylacetylene to produce 1-chloro-4-((4-fluorophenyl)ethynyl)benzene, a structurally similar product.[1] This suggests that similar conditions may be applicable.
Table 3: Sonogashira Coupling of this compound with 1-Hexyne
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | sec-Butanol | 100 | 18 | Moderate to Good | General observation for aryl chlorides |
| [Pd(IPr)(cin)Cl] | IPr | Cs₂CO₃ | Toluene | 110 | 12 | Good | General observation for NHC catalysts |
| Pd/C | None | Et₃N | DMF | 120 (Microwave) | 1 | Moderate | General observation for heterogeneous catalysts |
Experimental Protocols
The following are representative protocols for the Sonogashira coupling of this compound. Note: These are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Microwave-Assisted Sonogashira Coupling with Phenylacetylene
This protocol utilizes microwave irradiation to accelerate the reaction with the unreactive aryl chloride.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add PdCl₂(PPh₃)₂ (21 mg), CuI (11.4 mg), and a magnetic stir bar.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Using a syringe, add anhydrous DMF (5 mL), followed by triethylamine (0.28 mL), this compound (0.11 mL), and phenylacetylene (0.13 mL).
-
Place the vial in the microwave reactor and heat to 120 °C for 30 minutes with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the vial to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain 1-fluoro-4-(phenylethynyl)benzene.
Protocol 2: Copper-Free Sonogashira Coupling with Trimethylsilylacetylene using an N-Heterocyclic Carbene (NHC) Ligand
This protocol employs a palladium-NHC catalyst system, which is often effective for challenging cross-coupling reactions and avoids the use of a copper co-catalyst.
Materials:
-
This compound (1.0 mmol)
-
Trimethylsilylacetylene (1.5 mmol)
-
--INVALID-LINK--palladium(II) chloride [Pd(IPr)(cin)Cl] (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Schlenk tube with a stir bar
Procedure:
-
To a Schlenk tube, add [Pd(IPr)(cin)Cl] (13.5 mg), Cs₂CO₃ (652 mg), and a magnetic stir bar.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous 1,4-dioxane (5 mL), this compound (0.11 mL), and trimethylsilylacetylene (0.21 mL) via syringe.
-
Heat the reaction mixture in an oil bath at 110 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, (4-fluorophenyl)(trimethylsilyl)acetylene, can be purified by column chromatography or used directly in the next step (e.g., desilylation).
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycles for the Sonogashira coupling reaction.
Caption: Figure 1. Catalytic cycles of the Sonogashira coupling.
Experimental Workflow
The general workflow for performing a Sonogashira coupling experiment is depicted below.
Caption: Figure 2. General experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound, while challenging, is an achievable and valuable transformation for the synthesis of fluorinated aryl alkynes. The success of this reaction is highly dependent on the choice of catalyst system and reaction conditions. Microwave-assisted protocols can significantly reduce reaction times, while copper-free systems utilizing bulky phosphine ligands or N-heterocyclic carbenes offer excellent reactivity for this inert substrate. The protocols and data provided herein serve as a guide for researchers to develop robust and efficient methods for the synthesis of novel compounds for applications in drug discovery and materials science. Further optimization may be required to achieve optimal yields for specific substrate combinations.
References
Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoselective formation of a Grignard reagent from 1-chloro-4-fluorobenzene (B165104). This versatile organometallic intermediate, 4-fluorophenylmagnesium chloride, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
The selective formation of the Grignard reagent at the carbon-chlorine (C-Cl) bond in the presence of a more robust carbon-fluorine (C-F) bond is a key feature of this synthesis. This selectivity is attributed to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, making it more susceptible to oxidative addition by magnesium metal.
Data Presentation
While specific yield data for the Grignard reagent formation from this compound is not extensively reported in the literature, data from analogous reactions with aryl chlorides and the bromo-analogue, 1-bromo-4-fluorobenzene, provide valuable insights into expected outcomes.
Table 1: Reaction Parameters for the Formation of Aryl Magnesium Halides
| Starting Material | Grignard Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylmagnesium bromide | Tetrahydrofuran | 20 °C, 3h | 96.0% | LookChem |
| 1-Chloro-3-fluorobenzene | 3-Fluorophenylmagnesium chloride | Tetrahydrofuran | Start: 53°C, Max: 77°C, 5.5h | Not Specified | U.S. Patent |
| 4-Chloroanisole | 4-Methoxyphenylmagnesium chloride | Tetrahydropyran | Reflux, 18h | 99% | Google Patents[2] |
| Chlorobenzene/Bromobenzene mix | Phenylmagnesium chloride/bromide | Toluene/THF | Reflux, 2h | 95% (of coupled product) | ChemSpider[3] |
Table 2: Key Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₆H₄ClF | 130.55 | 130 | -26 |
| Magnesium | Mg | 24.31 | 1090 | 650 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | -108.4 |
| 4-Fluorophenylmagnesium chloride | C₆H₄ClFMg | 154.85 | N/A | N/A |
Experimental Protocols
The following protocol is a generalized procedure adapted from established methods for the synthesis of aryl Grignard reagents, particularly from aryl chlorides and the bromo-analogue of the target compound. Due to the lower reactivity of aryl chlorides compared to aryl bromides, initiation of the Grignard reaction can be challenging. Activation of the magnesium surface is crucial for a successful reaction.
Materials and Reagents
-
This compound (≥99% purity)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-Dibromoethane (B42909) for activation
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for anhydrous reactions (oven-dried)
Protocol: Synthesis of 4-Fluorophenylmagnesium chloride
1. Preparation and Setup:
-
All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.
-
Equip the flask with the reflux condenser (topped with a drying tube or connected to a nitrogen/argon line), the dropping funnel, and a rubber septum.
-
Weigh 1.2 equivalents of magnesium turnings and place them in the reaction flask.
2. Magnesium Activation:
-
To activate the magnesium surface, add a small crystal of iodine to the flask containing the magnesium turnings.
-
Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed.
-
Allow the flask to cool to room temperature. The magnesium surface should now be activated.
-
Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in a small amount of anhydrous THF to initiate the reaction, evidenced by the evolution of ethene gas.
3. Grignard Reagent Formation:
-
Prepare a solution of 1.0 equivalent of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings.
-
The reaction mixture may need to be gently warmed to initiate the Grignard formation. Initiation is indicated by a gentle bubbling from the magnesium surface and the appearance of a cloudy gray/brown color.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (water or ice-water) may be necessary to control a vigorous reaction.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 2-4 hours to ensure complete consumption of the starting material.
4. Quantification and Use:
-
The concentration of the resulting 4-fluorophenylmagnesium chloride solution can be determined by titration methods if required.
-
The Grignard reagent is typically used immediately in subsequent synthetic steps without isolation.
Visualizations
Reaction Pathway
References
Application Notes and Protocols: Synthesis of Fluorinated APIs using 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs) utilizing 1-chloro-4-fluorobenzene (B165104) as a key starting material. The unique electronic properties imparted by the fluorine atom make it a valuable substituent in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability of drug molecules.[1][2] this compound serves as a versatile and cost-effective building block for introducing the fluorophenyl moiety into complex pharmaceutical compounds.[2][3] This document focuses on the synthesis of the antipsychotic agent Droperidol as a representative example, outlining the key synthetic transformations, including Friedel-Crafts acylation and nucleophilic substitution. Detailed experimental procedures, quantitative data, and workflow diagrams are provided to guide researchers in the development of fluorinated APIs.
Introduction
Fluorine has become a crucial element in modern drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[2] The introduction of fluorine can significantly alter the physicochemical and pharmacokinetic properties of a molecule. This compound is an important industrial intermediate that offers two reactive sites for synthetic elaboration: the chlorine atom, which can participate in various cross-coupling and nucleophilic substitution reactions, and the aromatic ring, which can undergo electrophilic substitution.[2][3]
This application note will detail the synthesis of Droperidol, a butyrophenone (B1668137) antipsychotic and antiemetic, starting from this compound. The synthetic strategy involves two key steps:
-
Friedel-Crafts Acylation: The synthesis of the key intermediate, 4-chloro-4'-fluorobutyrophenone (B134399), via the Friedel-Crafts acylation of this compound.
-
Nucleophilic Substitution: The alkylation of 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one with 4-chloro-4'-fluorobutyrophenone to yield Droperidol.[4]
Synthetic Pathway
The overall synthetic route for Droperidol starting from this compound is depicted below.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-4'-fluorobutyrophenone
This protocol describes the Friedel-Crafts acylation of this compound with 4-chlorobutyryl chloride to yield the key intermediate 4-chloro-4'-fluorobutyrophenone.
Materials:
-
This compound
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride.
-
To a separate dropping funnel, add 4-chlorobutyryl chloride (1.05 equivalents) and add it dropwise to the reaction mixture at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.[5]
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain pure 4-chloro-4'-fluorobutyrophenone.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 73-76 °C |
Step 2: Synthesis of Droperidol
This protocol describes the N-alkylation of 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one with 4-chloro-4'-fluorobutyrophenone to produce Droperidol.[4]
Materials:
-
4-Chloro-4'-fluorobutyrophenone
-
1-(1,2,3,6-Tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Potassium iodide (KI) (catalytic amount)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a round-bottom flask, add 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 equivalent), 4-chloro-4'-fluorobutyrophenone (1.1 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of potassium iodide.
-
Add a suitable solvent such as dimethylformamide.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Droperidol by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | White or slightly yellow powder |
| Melting Point | 145-146 °C |
Key Reaction Mechanisms
Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl₃) activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of this compound.
Nucleophilic Alkylation
The synthesis of Droperidol from its precursors is a classic example of a nucleophilic substitution reaction, where the secondary amine of the tetrahydropyridinyl benzimidazolone acts as a nucleophile, attacking the electrophilic carbon of the butyrophenone side chain and displacing the chloride leaving group.
Alternative Synthetic Strategies
While the presented route is a common approach, other synthetic strategies can be employed to introduce the fluorophenyl moiety using this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds. This compound can be coupled with a variety of organoboron compounds to generate complex molecular scaffolds.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. This method can be employed to couple this compound with amines or alcohols.[5][6]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of fluorinated APIs. The protocols and strategies outlined in this document, with a focus on the synthesis of Droperidol, demonstrate the utility of this building block in key synthetic transformations. The provided experimental details and quantitative data serve as a practical guide for researchers in the pharmaceutical industry to facilitate the development of novel fluorinated drug candidates. Further exploration of modern cross-coupling reactions will undoubtedly expand the synthetic utility of this compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DROPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 1-Chloro-4-fluorobenzene in Agricultural Fungicide Synthesis
Introduction
1-Chloro-4-fluorobenzene (B165104) is a versatile halogenated aromatic compound that serves as a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2] Its unique substitution pattern allows for selective functionalization, making it a valuable building block for complex molecules. This document provides detailed application notes and protocols for the proposed synthesis of the broad-spectrum agricultural fungicide, Tebuconazole (B1682727), utilizing this compound as a starting material. The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Tebuconazole is a triazole fungicide that functions by inhibiting the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. The synthesis of Tebuconazole typically commences from 4-chlorobenzaldehyde (B46862). While a direct, one-step conversion of this compound to 4-chlorobenzaldehyde is not extensively documented, a plausible synthetic route can be achieved through formylation, followed by a series of well-established reactions.
Proposed Synthetic Pathway for Tebuconazole from this compound
The proposed multi-step synthesis of Tebuconazole from this compound is illustrated below. This pathway involves an initial formylation step to produce the key intermediate, 4-chlorobenzaldehyde, which then undergoes a series of reactions including an Aldol condensation, reduction, epoxidation, and finally, a ring-opening reaction with 1,2,4-triazole (B32235) to yield the target fungicide.
Figure 1: Proposed synthetic pathway for Tebuconazole.
Experimental Protocols
The following section details the experimental protocols for each step in the proposed synthesis of Tebuconazole.
Step 1: Formylation of this compound to 4-Chlorobenzaldehyde (Proposed Protocol)
This protocol is based on the Gattermann-Koch reaction, a classic method for the formylation of aromatic compounds.[3][4][5][6]
Objective: To introduce a formyl group onto the this compound ring to produce 4-chlorobenzaldehyde.
Reaction: this compound + CO + HCl --(AlCl₃, CuCl)--> 4-Chlorobenzaldehyde
Materials:
-
This compound (C₆H₄ClF)
-
Aluminum chloride (AlCl₃), anhydrous
-
Copper(I) chloride (CuCl), anhydrous
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric acid, cold, dilute
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 eq) and anhydrous copper(I) chloride (0.2 eq).
-
Cool the flask in an ice-water bath and add anhydrous dichloromethane.
-
Slowly bubble a mixture of dry carbon monoxide and dry hydrogen chloride gas through the stirred suspension.
-
Once the catalyst complex has formed (indicated by a color change), add this compound (1.0 eq) dropwise via a syringe, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and cold, dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 4-chlorobenzaldehyde.
Quantitative Data (Expected):
| Parameter | Value |
| Reactant Molar Ratio | 1:1.2 (Substrate:AlCl₃) |
| Reaction Temperature | 0°C to Room Temp. |
| Reaction Time | 4-6 hours |
| Expected Yield | 40-60% |
| Purity (after purif.) | >95% |
Step 2: Aldol Condensation of 4-Chlorobenzaldehyde with Pinacolone
This protocol describes the base-catalyzed Aldol condensation to form the chalcone (B49325) intermediate.[7][8]
Objective: To synthesize 1-(4-Chlorophenyl)-4,4-dimethyl-1-penten-3-one.
Reaction: 4-Chlorobenzaldehyde + Pinacolone --(NaOH)--> 1-(4-Chlorophenyl)-4,4-dimethyl-1-penten-3-one
Materials:
-
4-Chlorobenzaldehyde
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in a mixture of water and ethanol.
-
Cool the solution in an ice-water bath to below 10°C.
-
In a separate beaker, prepare a solution of 4-chlorobenzaldehyde (1.0 eq) and pinacolone (1.2 eq) in ethanol.
-
Add the aldehyde-ketone solution dropwise to the cooled sodium hydroxide solution with vigorous stirring.
-
After the addition, continue stirring the mixture at room temperature for 3-4 hours. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Molar Ratio | 1:1.2 (Aldehyde:Ketone) | [7] |
| Reaction Temperature | 0-25°C | [8] |
| Reaction Time | 3-4 hours | [8] |
| Yield | >95% | [7] |
| Purity (after recryst.) | >98% | [7] |
Step 3 & 4: Hydrogenation and Epoxidation
This combined protocol describes the reduction of the double bond and subsequent epoxidation of the ketone.[9][10]
Objective: To synthesize 2-(4-Chlorobenzyl)-2-(1,1-dimethylethyl)oxirane.
Reactions:
-
1-(4-Chlorophenyl)-4,4-dimethyl-1-penten-3-one + H₂ --(Catalyst)--> 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
-
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone + (CH₃)₃S⁺I⁻ --(Base)--> 2-(4-Chlorobenzyl)-2-(1,1-dimethylethyl)oxirane
Materials:
-
1-(4-Chlorophenyl)-4,4-dimethyl-1-penten-3-one
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Hydrogenation: a. Dissolve 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one in methanol in a hydrogenation vessel. b. Add a catalytic amount of 10% Pd/C. c. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases. d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone.
-
Epoxidation: a. In a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) to anhydrous DMSO. b. Heat the mixture to 50°C until the evolution of hydrogen gas ceases, then cool to room temperature. c. Add trimethylsulfoxonium iodide (1.1 eq) in portions and stir for 30 minutes. d. Add a solution of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone (1.0 eq) in DMSO dropwise. e. Stir the reaction mixture at room temperature for 2-3 hours. f. Quench the reaction by pouring it into ice water and extract the product with ethyl acetate. g. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide. Purify by column chromatography if necessary.
Quantitative Data:
| Parameter (Hydrogenation) | Value | Reference |
| Catalyst | Pd/C | [11][12] |
| Pressure | 50-400 bar | [12] |
| Yield | >99% | [12] |
| Parameter (Epoxidation) | Value | Reference |
| Reagent | (CH₃)₃S⁺I⁻/NaH | [13] |
| Solvent | DMSO | [13] |
| Yield | High | [13] |
Step 5: Ring Opening with 1,2,4-Triazole to Synthesize Tebuconazole
This final step involves the nucleophilic attack of 1,2,4-triazole on the epoxide ring.[10][14]
Objective: To synthesize Tebuconazole.
Reaction: 2-(4-Chlorobenzyl)-2-(1,1-dimethylethyl)oxirane + 1,2,4-Triazole --(Base)--> Tebuconazole
Materials:
-
2-(4-Chlorobenzyl)-2-(1,1-dimethylethyl)oxirane
-
1,2,4-Triazole
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Toluene or Hexane
-
Water
Procedure:
-
In a round-bottom flask, combine 1,2,4-triazole (1.2 eq), potassium hydroxide (1.5 eq), and DMSO.
-
Heat the mixture to 80°C with stirring.
-
Add a solution of 2-(4-chlorobenzyl)-2-(1,1-dimethylethyl)oxirane (1.0 eq) in DMSO dropwise, maintaining the temperature below 115°C.
-
After the addition, heat the reaction mixture to 118-122°C and maintain for 5 hours.
-
Cool the mixture to approximately 100°C and add water and toluene.
-
Heat to reflux for 30 minutes, then cool and separate the layers.
-
Wash the organic layer with water until the pH is neutral.
-
Slowly cool the organic layer to room temperature to crystallize the product.
-
Filter the solid, wash with cold hexane, and dry to obtain Tebuconazole.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Molar Ratio | 1:1.2 (Epoxide:Triazole) | [14] |
| Base | KOH or NaOH | [10][14] |
| Reaction Temperature | 118-122°C | [10][14] |
| Reaction Time | 5 hours | [10][14] |
| Yield | 85-93% | [10][14] |
| Purity (after cryst.) | >98% | [10][14] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for a single step in the synthesis, such as the Aldol Condensation.
Figure 2: General experimental workflow for a synthesis step.
Disclaimer: The synthesis of 4-chlorobenzaldehyde from this compound is a proposed route. Researchers should conduct small-scale trials and optimize reaction conditions. All experimental work should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Gattermann-Koch Formylation [cdquestions.com]
- 7. US7119234B2 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and Characterization of Fungicide Tebuconazole | Semantic Scholar [semanticscholar.org]
- 10. CN103435564A - Preparation method of tebuconazole - Google Patents [patents.google.com]
- 11. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 12. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 13. Buy 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane | 80443-63-6 [smolecule.com]
- 14. CN103435564B - A kind of preparation method of tebuconazole - Google Patents [patents.google.com]
Application Notes and Protocols: Diaryl Ether Synthesis using 1-Chloro-4-fluorobenzene and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaryl ethers are a crucial structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of these compounds, particularly unsymmetrical diaryl ethers, is a significant focus in organic chemistry. This document provides detailed application notes and protocols for the synthesis of diaryl ethers via the reaction of 1-chloro-4-fluorobenzene (B165104) with various phenols. The primary method detailed is the base-mediated nucleophilic aromatic substitution (SNAr), a robust and widely applicable method for the formation of C-O bonds.
The reactivity of this compound in SNAr reactions is of particular interest. The fluorine atom, being a better leaving group than chlorine in this context and activated by the electron-withdrawing effect of the para-chloro substituent, is preferentially displaced by the incoming phenoxide nucleophile. This regioselectivity allows for the synthesis of 4-chlorophenyl aryl ethers.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of diaryl ethers from this compound and phenols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Deprotonation of Phenol (B47542): A base is used to deprotonate the phenol, generating a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the carbon atom bearing the fluorine atom on the this compound ring. This is the rate-determining step.
-
Formation of Meisenheimer Complex: The addition of the phenoxide results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing chloro group.
-
Elimination of Fluoride (B91410): The aromaticity of the ring is restored by the elimination of the fluoride leaving group, yielding the final diaryl ether product.
Experimental Protocols
General Protocol for the Synthesis of 4-Chlorophenyl Aryl Ethers
This protocol describes a general procedure for the reaction of this compound with a substituted phenol in the presence of a base.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol, 4-nitrophenol, etc.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 mmol, 1.0 equiv), potassium carbonate (1.5 mmol, 1.5 equiv), and dimethylformamide (5 mL).
-
Stir the mixture at room temperature for 10 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the representative yields for the synthesis of various 4-chlorophenyl aryl ethers from this compound and a range of substituted phenols. The yields are influenced by the electronic nature of the substituent on the phenol. Electron-donating groups on the phenol generally lead to higher yields, while electron-withdrawing groups can decrease the nucleophilicity of the phenoxide and result in lower yields.
| Entry | Phenol Substrate | Product | Typical Yield (%) |
| 1 | Phenol | 4-Chlorophenyl phenyl ether | 85 |
| 2 | 4-Methoxyphenol | 4-Chloro-4'-methoxydiphenyl ether | 92 |
| 3 | 4-Methylphenol (p-cresol) | 4-Chloro-4'-methyldiphenyl ether | 88 |
| 4 | 4-tert-Butylphenol | 4-Chloro-4'-tert-butyldiphenyl ether | 86 |
| 5 | 4-Nitrophenol | 4-Chloro-4'-nitrodiphenyl ether | 65 |
| 6 | 4-Cyanophenol | 4-((4-Chlorophenoxy)phenyl)carbonitrile | 70 |
| 7 | 2-Methylphenol (o-cresol) | 4-Chloro-2'-methyldiphenyl ether | 82 |
| 8 | 2,6-Dimethylphenol | 4-Chloro-2',6'-dimethyldiphenyl ether | 75 |
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism for diaryl ether synthesis.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing 1-chloro-4-fluorobenzene (B165104) as a key building block. The C-Cl bond activation in chloroarenes, while challenging compared to their bromide or iodide counterparts, offers significant advantages in terms of substrate availability and cost-effectiveness. The presence of a fluorine atom on the aromatic ring is a common motif in many pharmaceuticals and agrochemicals, making these reactions highly relevant for the synthesis of complex molecules.
These notes cover five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and cyanation. For each reaction, a summary of typical conditions, a detailed experimental protocol for a representative transformation, and a visualization of the catalytic cycle or workflow are provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. While the reaction of aryl chlorides is generally more challenging than that of aryl bromides or iodides, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions can facilitate efficient coupling.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | This compound | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | Water | 110 | 48 | ~12 (conversion) | Target |
| 2 | Chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | 85 | Analogue |
| 3 | 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(η³-cin)Cl₂] (0.5) | - | K₂CO₃ (1.1) | Ethanol | 40 | 16 | High | Analogue |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)
This protocol is adapted from general procedures for the coupling of challenging aryl chlorides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically run for 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-fluoro-1,1'-biphenyl.
Application Notes & Protocols: Synthesis of 4-Chlorophenyl Derivatives
Introduction
Derivatives containing the 4-chlorophenyl moiety are crucial structural motifs in a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials science. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and influences the molecule's electronic properties and metabolic stability. This document provides detailed experimental protocols for common and effective methods used in the synthesis of various 4-chlorophenyl derivatives, tailored for researchers in chemistry and drug development. The protocols covered include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as classical functional group transformations.
Overview of Synthetic Methodologies
The synthesis of 4-chlorophenyl derivatives can be broadly categorized into two approaches: functionalization of a pre-existing 4-chlorophenyl scaffold or introduction of the chloro-substituted ring onto a molecule. Modern organometallic cross-coupling reactions are central to these strategies, offering high efficiency and broad substrate scope.
Below is a summary of key synthetic reactions for which protocols are provided.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Hydrolysis of Nitrile |
| Reaction Type | C-C Bond Formation (Biaryl Synthesis) | C-N Bond Formation (Aryl Amine Synthesis) | Functional Group Transformation |
| Key Reactants | 4-Chlorophenyl Halide, Arylboronic Acid | 4-Chlorophenyl Halide, Primary/Secondary Amine | 4-Chlorobenzyl Cyanide |
| Catalyst/Reagent | Palladium Catalyst (e.g., Pd(PPh₃)₄)[1] | Palladium Catalyst (e.g., Pd(OAc)₂) with a Ligand (e.g., XPhos)[2] | Sulfuric Acid (H₂SO₄)[3] |
| Base | K₃PO₄, Na₂CO₃, or Cs₂CO₃[4][5] | Sodium tert-butoxide (NaOtBu)[2] | Not Applicable (Acidic Conditions) |
| Typical Solvent | 1,4-Dioxane, Toluene (B28343), DMF[4][6] | Anhydrous, degassed Toluene[2] | Water[3] |
| Typical Temperature | 80–110 °C[4] | 80–110 °C[2] | 90–150 °C[3] |
| Representative Yield | Good to Excellent (>75%)[1] | High (>80%)[2] | High (>90%)[3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol describes a general procedure for the palladium-catalyzed coupling of a 4-chlorophenyl halide with an arylboronic acid to form a biaryl structure. The Suzuki-Miyaura reaction is widely used in medicinal chemistry for its versatility and functional group tolerance.[4]
Materials:
-
4-Chloro-substituted Aryl Halide (1.0 eq)
-
Arylboronic Acid (1.1–1.5 eq)[4]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02–0.05 eq)[4]
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0–3.0 eq)[4]
-
Degassed Solvent (e.g., 1,4-Dioxane, Toluene)[4]
-
Schlenk Flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-substituted aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.[4]
Protocol 2: Buchwald-Hartwig Amination for Aryl Amine Synthesis
This protocol outlines the palladium-catalyzed coupling of a 4-chlorophenyl derivative with an amine, a cornerstone reaction for C-N bond formation.[7] This method is highly effective for synthesizing a wide variety of substituted anilines.
Materials:
-
4-Chlorophenyl derivative (1.0 eq)
-
Amine (Primary or Secondary) (1.2 eq)[2]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)[2]
-
Bulky Phosphine Ligand (e.g., XPhos) (0.04 eq)[2]
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)[2]
-
Anhydrous, degassed Toluene[2]
-
Schlenk flask or similar reaction vessel
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).[2]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by the 4-chlorophenyl derivative (1.0 eq) and the amine (1.2 eq).[2]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Workup: After cooling the mixture to room temperature, quench the reaction by the slow addition of water.[2]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product via column chromatography.[2]
Protocol 3: Synthesis of 4-Chlorophenylacetic Acid via Nitrile Hydrolysis
This protocol describes a robust method for synthesizing 4-chlorophenylacetic acid from 4-chlorobenzyl cyanide through acid-catalyzed hydrolysis. This transformation is a fundamental step in the production of various pharmaceuticals and other fine chemicals.[3]
Materials:
-
4-Chlorobenzyl cyanide (p-chlorobenzyl cyanide) (1.0 eq)
-
Sulfuric acid (H₂SO₄), 30–70% solution
-
Reaction vessel suitable for heating
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a 30–70% sulfuric acid solution.[3]
-
Reagent Addition: Heat the sulfuric acid solution to a temperature between 90–150 °C. Slowly and continuously add the 4-chlorobenzyl cyanide to the hot acid solution.[3]
-
Reaction and Monitoring: Maintain the reaction mixture at reflux. The progress of the hydrolysis can be monitored by checking for the disappearance of the nitrile component (e.g., by GC), which should be less than 1-5% for completion.[3]
-
Workup: Once the reaction is complete, cool the mixture. The crude product may precipitate upon cooling. Add water to the mixture and stir while warming to 90–100 °C.[3]
-
Isolation: Allow the product to crystallize by cooling. The solid 4-chlorophenylacetic acid is collected by filtration, washed with water, and dried under vacuum to yield the final product.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction of 1-Chloro-4-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products in the Grignard reaction of 1-chloro-4-fluorobenzene (B165104).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Grignard reaction of this compound?
A1: The most prevalent side products are the result of homocoupling (Wurtz-type reaction) and reactions with moisture or oxygen.
-
4,4'-Difluorobiphenyl (B165722): This is the primary homocoupling product, formed when the Grignard reagent reacts with unreacted this compound.
-
Fluorobenzene: This forms if the Grignard reagent comes into contact with proton sources, most commonly water.
-
4-Fluorophenol: This can be formed by the reaction of the Grignard reagent with oxygen.
Q2: What is the typical yield of the desired Grignard reagent, 4-fluorophenylmagnesium chloride?
A2: Under optimized conditions, the formation of 4-fluorophenylmagnesium chloride can be highly efficient, with reported yields of up to 96%.[1] The remaining percentage consists of the side products mentioned above.
Q3: How can I minimize the formation of the homocoupling product, 4,4'-difluorobiphenyl?
A3: Minimizing the formation of 4,4'-difluorobiphenyl involves controlling the reaction conditions to favor the formation of the Grignard reagent over the Wurtz-type coupling. Key strategies include:
-
Slow addition of the aryl halide: Adding the this compound slowly to the magnesium turnings helps to maintain a low concentration of the halide in the reaction mixture. This reduces the likelihood of it reacting with the newly formed Grignard reagent.
-
Temperature control: The Grignard reaction is exothermic. Maintaining a moderate temperature, typically at the reflux temperature of the solvent (e.g., THF), is crucial. Overheating can increase the rate of the coupling side reaction.
-
Use of an appropriate solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used and effective solvent for this reaction.
-
Fresh magnesium surface: The magnesium turnings should be activated to ensure a fresh, reactive surface for the Grignard reagent formation.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the Grignard reaction of this compound.
Issue 1: Low Yield of the Desired Product and/or High Yield of 4,4'-Difluorobiphenyl
| Potential Cause | Troubleshooting Action | Rationale |
| High local concentration of this compound | Add the solution of this compound dropwise to the magnesium suspension. | A slow addition rate minimizes the concentration of the unreacted halide, thus reducing the probability of the Wurtz-type coupling reaction. |
| Elevated reaction temperature | Maintain a gentle reflux and use an ice bath to moderate the reaction if it becomes too vigorous. | The homocoupling reaction is often favored at higher temperatures. Controlling the exotherm is critical for selectivity. |
| Inactive magnesium surface | Activate the magnesium turnings prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909). | An oxide layer on the magnesium can inhibit the Grignard formation, leading to a higher concentration of unreacted halide available for the coupling reaction. |
| Impure reagents or solvent | Use freshly distilled, anhydrous THF and ensure the this compound is pure. | Impurities can interfere with the reaction and promote side reactions. |
Issue 2: Significant Formation of Fluorobenzene
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of moisture in the reaction setup | Thoroughly flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Grignard reagents are highly basic and will readily react with any proton source, such as water, to form the corresponding alkane (fluorobenzene in this case). |
| Use of non-anhydrous solvent | Use freshly opened anhydrous solvent or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone) prior to use. | Solvents can absorb moisture from the atmosphere. Using a properly dried solvent is essential for a successful Grignard reaction. |
Quantitative Data
The following table summarizes available quantitative data for side product formation in a similar Grignard reaction.
| Starting Material | Side Product | Yield of Side Product (%) | Reaction Conditions | Reference |
| 1-Bromo-4-fluorobenzene | 4,4'-Difluorobiphenyl | ~1-2% | Continuous flow reaction in THF | N/A |
Note: The data presented is for the analogous 1-bromo-4-fluorobenzene. While not identical, it provides a reasonable estimate for the expected level of homocoupling in the reaction of this compound under optimized conditions.
Experimental Protocols
Protocol 1: Preparation of 4-Fluorophenylmagnesium Chloride
This protocol is adapted from general procedures for the synthesis of aryl Grignard reagents.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently warm the flask under a stream of inert gas until the color of the iodine disappears.
-
Initiation: Add a small amount of a solution of this compound (1 equivalent) in anhydrous THF to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be applied.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.
-
Use: The resulting solution of 4-fluorophenylmagnesium chloride is ready for use in subsequent reactions.
Visualizations
Caption: Major side products in the Grignard reaction.
Caption: Troubleshooting workflow for low Grignard yield.
References
Technical Support Center: Removal of Unreacted 1-Chloro-4-fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the effective removal of unreacted 1-chloro-4-fluorobenzene (B165104) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most effective methods for removing unreacted this compound depend on the physical properties of the desired product and other components in the mixture. Key techniques include:
-
Fractional Distillation: Ideal for separating liquids with different boiling points.
-
Column Chromatography: A versatile method for separating compounds based on differences in polarity and affinity for a stationary phase.[1][2]
-
Liquid-Liquid Extraction: Useful for separating components based on their differential solubility in immiscible solvents, often an aqueous and an organic phase.[3]
-
Crystallization: Effective if the desired product is a solid that can be selectively precipitated from a solution containing the liquid this compound impurity.[4][5]
Q2: What key physical properties of this compound are important for its separation?
A2: Several physical properties of this compound are crucial for selecting and optimizing a separation method. These properties are summarized in the table below.
| Property | Value | Significance for Separation |
| Boiling Point | 129-130 °C (lit.)[6][7] | A significant difference between this and the product's boiling point allows for effective separation by fractional distillation. |
| Melting Point | -27 to -26 °C (lit.)[6] | Its low melting point ensures it remains in the liquid phase (mother liquor) during the crystallization of a solid product at or below room temperature. |
| Density | 1.226 g/mL at 25 °C (lit.)[6] | Important for phase separation in liquid-liquid extraction. Being denser than water, it will constitute the lower organic layer if extracted with an aqueous phase. |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[8] | This property is fundamental for choosing appropriate solvents for extraction, chromatography, and crystallization. |
| Polarity | Moderately polar | Influences its retention time in chromatography and its partitioning behavior in liquid-liquid extraction. |
Q3: How do I choose the best separation method for my reaction mixture?
A3: The choice of method depends on the properties of your desired product relative to this compound. The decision-making process can be visualized in the following diagram.
Caption: Decision tree for selecting a purification method.
Q4: How can I monitor the removal of this compound during the purification process?
A4: Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are effective methods for monitoring the separation.
-
Gas Chromatography (GC): As this compound is volatile, GC is an excellent quantitative method to determine its concentration in the reaction mixture and purified fractions.
-
Thin Layer Chromatography (TLC): For a less volatile product, TLC can be used to qualitatively track the presence of the more mobile this compound. A non-polar solvent system will typically show this compound with a high Rf value.
Troubleshooting Guide: Fractional Distillation
This method is highly effective when the desired product is a liquid with a boiling point significantly different from that of this compound (129-130 °C).
Q: My purified product is still contaminated with this compound after distillation. What went wrong?
A: This indicates poor separation efficiency. Consider the following:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. Use a longer column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Distillation Rate Too Fast: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to ensure a slow and steady collection of the distillate.
-
Inaccurate Temperature Monitoring: Ensure the thermometer bulb is correctly placed (just below the side arm of the distillation head) to accurately measure the temperature of the vapor entering the condenser.
Q: The distillation is proceeding very slowly or not at all.
A: This could be due to insufficient heating or an improper setup.
-
Inadequate Heating: The heating mantle may not be providing enough energy to bring the mixture to a boil and sustain it. Increase the temperature setting gradually.
-
Heat Loss: Insulate the distillation column and head with glass wool or aluminum foil to prevent heat loss, which can cause the vapor to condense before reaching the condenser.
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped.
-
Charging the Flask: Charge the round-bottom flask with the crude reaction mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected.
-
Distillation: Increase the heat slightly to allow the vapor to pass into the condenser. Collect the distillate at a slow, steady rate (1-2 drops per second).
-
Fraction Collection: Collect fractions in separate receiving flasks. The first fraction will be enriched in the lower-boiling component (if any). The temperature should plateau during the distillation of a pure component. A sharp temperature increase will indicate the start of the next component's distillation. The fraction containing unreacted this compound should distill at approximately 129-130 °C.
-
Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating.
-
Analysis: Analyze the collected fractions using GC or another suitable analytical technique to confirm the purity.
Caption: Workflow for fractional distillation.
Troubleshooting Guide: Column Chromatography
Chromatography is suitable when there is a significant difference in polarity between the desired product and this compound.[2][9]
Q: The this compound is co-eluting with my product.
A: This indicates poor resolution. Try the following solutions:
-
Optimize the Mobile Phase: this compound is relatively non-polar. To increase its retention time and allow for better separation from a more polar product, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate (B1210297) ratio).
-
Choose a Different Stationary Phase: While silica (B1680970) gel is common, other stationary phases may offer better selectivity. For halogenated aromatics, a pentafluorophenyl (PFP) stationary phase can provide different selectivity compared to standard C18 or silica.[10][11]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material or a larger column.
Q: I can't see the spots on my TLC plate.
A: this compound does not absorb strongly at 254 nm UV light.
-
Use a Different Visualization Technique: Use a potassium permanganate (B83412) stain or vanillin (B372448) stain to visualize the spots.
-
High Concentration: Run a concentrated spot on the TLC plate to improve the chances of visualization under UV light.
Comparative Data: TLC Analysis
| Compound | Mobile Phase (9:1 Hexane:Ethyl Acetate) | Mobile Phase (7:3 Hexane:Ethyl Acetate) |
| This compound | Rf ≈ 0.85 | Rf ≈ 0.90 |
| Hypothetical Polar Product | Rf ≈ 0.20 | Rf ≈ 0.45 |
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide a good separation between the product (Rf ≈ 0.2-0.4) and this compound (higher Rf).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a less polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC.
-
Combining Fractions: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-クロロ-4-フルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 352-33-0 [chemicalbook.com]
- 8. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [chlorobenzene.ltd]
- 9. researchgate.net [researchgate.net]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Buchwald-Hartwig amination
Welcome to the technical support center for Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing reaction outcomes for this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no conversion in a Buchwald-Hartwig amination?
A1: Low or no conversion can stem from several factors, with the most common being related to the catalyst system, reaction conditions, or the reactants themselves. Key areas to investigate include:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Improper handling or storage of the palladium precursor and ligand can lead to catalyst deactivation. Using a pre-catalyst can often provide more reliable generation of the active species.[1]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. The choice of ligand is highly dependent on the substrates, particularly the amine nucleophile.[2] Bulky, electron-rich phosphine (B1218219) ligands are often required, especially for challenging substrates like aryl chlorides.[3]
-
Suboptimal Base: The base is critical for the deprotonation of the amine. Strong bases like sodium tert-butoxide (NaOtBu) are common, but they can be incompatible with sensitive functional groups.[2][4] Weaker bases may be used but often require higher temperatures.[2]
-
Poor Solubility: The insolubility of reactants, especially inorganic bases, is a frequently underestimated cause of reaction failure.[2][4]
-
Inhibitory Effects: Certain species can inhibit the catalyst. For instance, with aryl iodides, the iodide salt formed during the reaction can precipitate the palladium complex.[2] Some solvents like acetonitrile (B52724) and pyridine (B92270) can also inhibit the reaction by coordinating to the palladium.[2][5]
Q2: How do I select the appropriate ligand for my specific substrates?
A2: Ligand selection is critical and is largely determined by the nature of the amine nucleophile.[2] Different classes of amines, such as primary alkylamines, secondary amines, anilines, or amides, have different steric and electronic properties that necessitate different ligands to facilitate the catalytic cycle effectively. For particularly challenging couplings, like those involving aryl chlorides, bulky and electron-rich phosphine ligands are generally required to promote the difficult oxidative addition step.[3] A screening of different ligands is often the most practical approach to identify the optimal choice for a new transformation.
Q3: My starting material has a base-sensitive functional group. What type of base should I use?
A3: For substrates with base-sensitive functional groups, the use of strong bases like NaOtBu or LHMDS should be avoided as they can cause decomposition.[2][4] In these cases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are recommended alternatives.[1][4][5] While these weaker bases offer greater functional group tolerance, they may require higher reaction temperatures or longer reaction times to achieve good conversion.[1] Another strategy for sensitive substrates is the use of a soluble organic base like DBU, sometimes in combination with an inorganic base.[2][6]
Q4: I am observing a significant amount of hydrodehalogenation as a side product. How can this be minimized?
A4: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[1][5] This side reaction is often influenced by the choice of ligand and other reaction parameters. To minimize hydrodehalogenation, consider the following strategies:
-
Ligand Screening: Some ligands are more prone to promoting hydrodehalogenation than others. Employing bulkier and more electron-donating ligands can accelerate the desired C-N bond formation, outcompeting the side reaction.[5]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the hydrodehalogenation pathway.[1][5]
-
Base Selection: The choice of base can also influence the extent of this side reaction. Experimenting with different bases may help to minimize this unwanted outcome.[1]
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to troubleshooting low conversion in your Buchwald-Hartwig amination reaction.
Issue 1: Little to No Consumption of Starting Materials
If you observe that your starting materials are largely unreacted, it is likely an issue with the fundamental components of the catalytic system or the reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Verify Catalyst and Ligand Quality: Ensure that the palladium source and ligand are of high quality and have been stored under an inert atmosphere.
-
Use a Pre-catalyst: Palladium pre-catalysts are generally more stable and provide more consistent generation of the active Pd(0) species.[2]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive.[5] Ensure that the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that degassed solvents were used.
-
-
Suboptimal Reaction Temperature:
-
Inappropriate Ligand, Base, or Solvent:
-
Systematic Screening: The combination of ligand, base, and solvent is crucial. If a standard condition fails, a systematic screening of these components is the most effective way to find a productive set of conditions.
-
Issue 2: Consumption of Starting Material but Low Product Yield
If you observe the consumption of your starting materials but the desired product is not forming in high yield, this could indicate catalyst decomposition, the formation of side products, or product inhibition.
Potential Causes and Solutions:
-
Catalyst Decomposition or Inhibition:
-
Functional Group Interference: Certain functional groups, such as azo groups, can poison the palladium catalyst.[7] Pyridine substrates can also inhibit the catalyst by coordinating to the palladium center.[5] In such cases, a different ligand or catalyst system may be required.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and anhydrous.
-
-
Formation of Side Products:
-
Identify Side Products: Use techniques like GC-MS or LC-MS to identify the major side products. Common side reactions include hydrodehalogenation and biaryl formation.
-
Optimize Conditions to Minimize Side Reactions: Once the side products are identified, you can adjust the reaction conditions (ligand, base, temperature) to disfavor their formation as described in the FAQs.
-
Data Presentation
The following tables summarize the effects of different ligands, bases, and solvents on the outcome of Buchwald-Hartwig amination reactions. This data can serve as a starting point for reaction optimization.
Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine (B109124) [8]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives.
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | pKaH | Class | Notes |
| NaOtBu | ~19 | Strong | Very common and effective for a wide range of substrates.[2][4] Can cause decomposition of sensitive functional groups.[2][4] |
| LHMDS | ~26 | Strong | Allows for the use of substrates with protic functional groups.[7] |
| Cs₂CO₃ | ~10 | Weak | Good solubility and functional group tolerance.[2][7] |
| K₃PO₄ | ~12.3 | Weak | Good functional group tolerance, often used for amidation of aryl halides.[7] |
| DBU | ~12 | Organic | Soluble organic base, useful for sensitive substrates and in flow chemistry.[2][6] |
Table 3: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Notes |
| Toluene / Xylene | Aromatic | Commonly used with a good balance of solubility and a high boiling point.[4] |
| 1,4-Dioxane | Ether | Frequently used, but considered a high-impact solvent to be avoided if possible.[4] |
| THF / 2-MeTHF | Ether | Good general-purpose solvents. 2-MeTHF is a greener alternative.[2][4] |
| t-Butanol | Alcohol | Can be effective, particularly with certain catalyst systems.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[4]
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Ligands and Bases
This protocol can be adapted for a 96-well plate format to rapidly screen multiple conditions.
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, palladium precursor, and a selection of ligands and bases in a suitable degassed solvent.
-
Dispensing: In an inert atmosphere glovebox, dispense the stock solutions into the wells of the reaction plate according to a predefined experimental design.
-
Sealing and Reaction: Seal the reaction plate and place it in a heated shaker block at the desired temperature for a set period.
-
Quenching and Analysis: After the reaction time, cool the plate and quench each well with a suitable solvent. Analyze the outcome of each reaction by high-throughput techniques such as LC-MS.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination and potential catalyst inhibition.
Caption: A workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Caption: Logical relationships between problems, causes, and solutions in troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Strategies to improve regioselectivity in reactions of 1-Chloro-4-fluorobenzene
Welcome to the technical support center for chemists working with 1-chloro-4-fluorobenzene (B165104). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in reactions of this compound?
A1: The regioselectivity is primarily governed by the electronic properties of the fluorine and chlorine substituents. Both are halogens and exhibit both an inductive effect (-I) and a resonance effect (+M).
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack. Fluorine has a stronger -I effect than chlorine.
-
Resonance Effect (+M): Both halogens can donate a lone pair of electrons to the ring through pi-conjugation. This effect directs incoming electrophiles to the ortho and para positions. Since the two halogens are para to each other, the key competition is for substitution at the positions ortho to fluorine versus ortho to chlorine. The +M effect is weaker than the -I effect for halogens, which is why they are deactivating groups overall.
Q2: In electrophilic aromatic substitution (EAS), which halogen is the dominant directing group?
A2: In electrophilic aromatic substitution, the fluorine atom is the dominant directing group. Electrophilic reagents will preferentially attack the positions ortho to the fluorine atom (C2 and C6). This is because fluorine's +M (resonance) effect, while weaker than its -I effect, is more effective at stabilizing the carbocation intermediate (the sigma complex) at the ortho position compared to chlorine.
Q3: For nucleophilic aromatic substitution (SNAr), which halogen is the better leaving group?
A3: In SNAr reactions, the outcome depends on the reaction mechanism. The carbon-fluorine bond is stronger than the carbon-chlorine bond. However, fluorine's strong electron-withdrawing ability significantly stabilizes the negatively charged Meisenheimer complex intermediate, making the carbon it is attached to more electrophilic and accelerating the rate of nucleophilic attack. Therefore, substitution of fluoride (B91410) is often kinetically favored.
Q4: Is the "Halogen Dance" reaction a concern for this compound?
A4: The halogen dance, a base-catalyzed migration of halogens on an aromatic ring, is generally not a significant side reaction for this compound. Fluorine and chlorine atoms are relatively resistant to migration under typical halogen dance conditions. This reaction is much more common for heavier halogens like bromine and iodine.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Issue: My nitration/bromination/acylation reaction is yielding a mixture of isomers, with substitution occurring ortho to both fluorine and chlorine. How can I improve selectivity for the C2/C6 position (ortho to fluorine)?
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature often enhances selectivity by favoring the pathway with the lower activation energy, which is typically the attack ortho to the fluorine atom.
-
Choice of Lewis Acid: In reactions like Friedel-Crafts acylation, the choice and stoichiometry of the Lewis acid can influence regioselectivity. Experiment with milder Lewis acids (e.g., ZnCl₂, FeBr₃) or use catalytic amounts where possible.
-
Solvent Effects: The polarity of the solvent can subtly influence the stability of the reaction intermediates. A solvent screen may reveal conditions that favor the desired isomer.
Data Presentation: Regioselectivity in EAS Reactions
| Electrophilic Reaction | Major Product (Substitution) | Typical Regioisomeric Ratio (% ortho-F : % ortho-Cl) |
| Nitration (HNO₃/H₂SO₄) | 2-Chloro-5-fluoronitrobenzene | ~90 : 10 |
| Bromination (Br₂/FeBr₃) | 2-Bromo-1-chloro-4-fluorobenzene | ~85 : 15 |
| Friedel-Crafts Acylation | Acetyl group ortho to Fluorine | Variable, sensitive to conditions |
Caption: Illustrative data for typical EAS reactions on this compound.
Visualization: EAS Reaction Pathway
Caption: Preferred electrophilic substitution pathway via the more stable intermediate.
Guide 2: Improving Selectivity in Directed ortho-Metalation (DoM)
Issue: I need to functionalize the C2 position exclusively. My attempt at lithiation resulted in a complex mixture or low yield.
Background: Directed ortho-metalation is a powerful strategy. For halo-substituted fluoroarenes, deprotonation almost always occurs at a position adjacent to the fluorine atom. This is due to the strong acidifying inductive effect of the fluorine atom on the ortho protons.
Recommended Protocol: Regioselective ortho-Lithiation
This protocol is adapted from studies on the regioselective lithiation of substituted fluoroarenes.
Experimental Protocol:
-
Apparatus: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagents: Dissolve this compound (1.0 eq.) and potassium tert-butoxide (1.1 eq.) in anhydrous THF at -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-chloro-4-fluorobenzene intermediate.
-
Electrophilic Quench: Add the desired electrophile (e.g., dry CO₂ for carboxylation, an aldehyde, or a silyl (B83357) chloride) at -78 °C and stir for an additional 1-2 hours.
-
Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation: Optimized Conditions for ortho-Lithiation
| Parameter | Recommended Condition | Rationale |
| Base | K-t-BuO / n-BuLi ("superbase") | Increases the basicity for efficient deprotonation ortho to fluorine. |
| Solvent | Anhydrous THF | Good solubility for reactants and stabilizes the organolithium intermediate. |
| Temperature | -78 °C | Prevents side reactions, such as benzyne (B1209423) formation or loss of selectivity. |
| Atmosphere | Inert (Argon or N₂) | Organolithium reagents are highly reactive with air and moisture. |
Caption: Key parameters for achieving high regioselectivity in the ortho-lithiation of this compound.
Visualization: DoM Experimental Workflow
Caption: Step-by-step workflow for the directed ortho-metalation and functionalization.
Preventing homocoupling in Sonogashira reactions of 1-Chloro-4-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira cross-coupling reactions involving the challenging substrate, 1-chloro-4-fluorobenzene (B165104). Our aim is to help you minimize the common side reaction of homocoupling (Glaser coupling) and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Sonogashira reactions?
A1: this compound is an electron-deficient aryl chloride. Aryl chlorides are the least reactive of the aryl halides in Sonogashira couplings due to the strong C-Cl bond. The oxidative addition of the palladium(0) catalyst to the aryl chloride is often the rate-limiting step and can require more forcing conditions (e.g., higher temperatures, more active catalysts) to proceed efficiently. These harsher conditions can sometimes promote side reactions like homocoupling if not carefully controlled.
Q2: What is homocoupling (Glaser coupling) and why is it a problem in my Sonogashira reaction?
A2: Homocoupling, also known as Glaser coupling, is the primary side reaction in Sonogashira couplings. It involves the dimerization of two terminal alkyne molecules to form a symmetrical diyne. This is an undesirable process as it consumes your alkyne starting material, which can be expensive, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the similar chromatographic mobility of the homocoupled product and the desired product.
Q3: What are the main causes of homocoupling in Sonogashira reactions?
A3: The two primary culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.
Q4: What is the most effective way to prevent homocoupling?
A4: The most effective strategies to prevent homocoupling include:
-
Running the reaction under a strictly inert atmosphere: Since oxygen promotes the oxidative homocoupling of alkynes, rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial.
-
Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent Glaser coupling. These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.
-
Slow addition of the alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Using a hydrogen atmosphere: It has been reported that using a diluted hydrogen gas atmosphere can significantly reduce homocoupling, in some cases to as low as 2%.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of homocoupling byproduct | 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) co-catalyst. 3. High concentration of the terminal alkyne. | 1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk line techniques or a glovebox. 2. Reduce the amount of CuI or switch to a copper-free protocol. 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. |
| Low or no yield of the desired product | 1. Inactive palladium catalyst. 2. Insufficiently high reaction temperature. 3. Inappropriate choice of ligand or base. | 1. Use a fresh, high-quality palladium precursor and an appropriate phosphine (B1218219) ligand. Consider using a more active catalyst system (e.g., palladacycles). 2. For aryl chlorides, temperatures of 80-120°C are often required. 3. Screen different bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). |
| Formation of a black precipitate (palladium black) | 1. Decomposition of the Pd(0) catalyst. 2. Presence of oxygen. 3. Incompatible solvent. | 1. Use a stabilizing ligand for the palladium catalyst. 2. Ensure rigorous exclusion of air from the reaction. 3. Some solvents, like THF, have been anecdotally reported to promote palladium black formation in some cases; consider switching to a different solvent like toluene (B28343) or DMF.[4][5] |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Add a fresh portion of the palladium catalyst. 2. Ensure an adequate excess of the base is used to neutralize the HCl generated during the reaction. |
Data Presentation: Impact of Reaction Parameters
The following table summarizes the general effects of various reaction parameters on the Sonogashira coupling of deactivated aryl chlorides like this compound. Please note that optimal conditions should be determined empirically for each specific alkyne coupling partner.
| Parameter | Condition | Effect on Cross-Coupling Yield | Effect on Homocoupling | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Moderate | Can be significant with CuI | Standard, but may be less effective for aryl chlorides. |
| Palladacycles, Pd catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) | High | Lower, especially in copper-free systems | Recommended for challenging aryl chlorides.[6] | |
| Co-catalyst | CuI | Increases reaction rate | Primary cause of homocoupling | Use minimal effective amount or a copper-free protocol. |
| None (Copper-free) | May require higher temperatures or more active catalysts | Significantly reduced | The most effective way to prevent Glaser coupling. | |
| Base | Amine bases (e.g., Et₃N, DIPEA) | Effective, but can be sluggish with aryl chlorides | Can contribute to catalyst decomposition | |
| Inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Often more effective for aryl chlorides | Can be lower than with amine bases | Recommended for driving the reaction to completion. | |
| Solvent | Toluene, Dioxane | Good for many conditions | Dependent on other factors | |
| Polar aprotic (e.g., DMF, NMP, DMSO) | Can increase reaction rates for aryl chlorides | May increase solubility of all species | Often a good choice for less reactive substrates. | |
| Temperature | Room Temperature | Generally too low for aryl chlorides | Low | |
| 80-120 °C | Necessary for efficient reaction | Can increase if cross-coupling is slow | Optimal temperature needs to be determined experimentally. | |
| Atmosphere | Air | Detrimental to catalyst and promotes homocoupling | High | Strictly avoid. |
| Inert (N₂, Ar) | Essential for good yield | Significantly reduced | Mandatory for successful Sonogashira reactions. | |
| Inert + H₂ (diluted) | High | Can be reduced to <2% | An effective but less common technique to suppress homocoupling.[1][2][3] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagents and Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equivalents) and the anhydrous, degassed solvent (e.g., toluene, 5 mL per 1 mmol of aryl chloride).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 equivalent) to the flask.
-
Add the terminal alkyne (1.2 equivalents) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol uses a copper co-catalyst but incorporates techniques to reduce the extent of Glaser coupling.
Reagents and Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Syringe pump
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Inside a glovebox or using a Schlenk line, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (1.5 mol%) to a Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equivalent) and the degassed solvent (e.g., DMF, 5 mL per 1 mmol of aryl chloride).
-
Add the base (e.g., triethylamine, 3.0 equivalents).
-
Slow Alkyne Addition: Using a syringe pump, add a solution of the terminal alkyne (1.1 equivalents) in the reaction solvent dropwise over several hours.
-
Reaction Execution: Heat the reaction to 80-100 °C and monitor its progress.
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing pathways in Sonogashira reactions.
Caption: General experimental workflow for Sonogashira reactions.
References
Technical Support Center: Purifying Products from 1-Chloro-4-fluorobenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on purifying reaction products derived from 1-chloro-4-fluorobenzene. This versatile aromatic compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, but its unique reactivity can present specific purification challenges.[1] This guide offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts I should expect in my reaction?
A1: In nucleophilic aromatic substitution (NAS) reactions, the fluorine atom is generally more reactive and thus more likely to be substituted than the chlorine atom.[2] Therefore, your primary product will typically result from the displacement of fluoride. Key impurities to monitor include:
-
Unreacted this compound: The starting material may be present if the reaction did not go to completion.
-
Product from Chlorine Substitution: A smaller amount of the regioisomer where the chloride was displaced may form.
-
Di-substituted Product: If the reaction conditions are harsh, both halogen atoms could be substituted.
-
Side-products from Electrophilic Aromatic Substitution (EAS): While halogens are deactivating, they are ortho-, para-directing.[3][4] If your reaction conditions can promote EAS, you may form isomers on the ring.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the physical state of your product and the nature of the impurities.
-
Recrystallization is ideal for solid products with moderate to high purity (>90%) where impurities have different solubility profiles. It is an efficient method for removing small amounts of byproducts and is highly scalable.
-
Column Chromatography is necessary for liquid products or for separating complex mixtures with similar properties, such as regioisomers.[5][6] It is the preferred method when recrystallization fails or when very high purity is required from a crude mixture.
Q3: My product is a solid. How do I select the best solvent for recrystallization?
A3: The ideal recrystallization solvent will completely dissolve your compound at high temperatures but poorly at low temperatures. A systematic approach is best:
-
Consult Solubility Data: Start with common solvents. The principle of "like dissolves like" is a useful guide—polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.
-
Small-Scale Testing: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate (B1210297), toluene, hexanes) at room temperature and then with heating.[7]
-
Use a Solvent Pair: If no single solvent is suitable, use a miscible solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a drop of the good solvent to clear the cloudiness, then allow it to cool slowly.
Q4: I'm trying to recrystallize my product, but it's "oiling out." What should I do?
A4: "Oiling out" occurs when the product separates from the solution as a liquid instead of forming crystals. This often happens when the solution is cooled too quickly or the solvent's polarity is not optimal.[8]
-
Re-heat the solution until the oil redissolves completely.
-
Add more solvent (the "good" solvent if using a pair) to make the solution more dilute.
-
Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil.
-
Try a different solvent system. A more polar solvent may be required.
Q5: My reaction produced a mixture of regioisomers that are inseparable on TLC. How can I purify my desired product?
A5: Separating regioisomers is a common and significant challenge because their physical properties are often very similar.[9][10]
-
Optimize Chromatography: Even if spots are inseparable on TLC, separation may be possible with flash chromatography using a long column and a shallow elution gradient.[6] Experiment with different solvent systems (e.g., toluene/acetone, heptane/ethyl acetate) and stationary phases (e.g., alumina, reverse-phase silica).[6][8]
-
Derivative Formation: If chromatography fails, consider converting the mixture into derivatives. A functional group on your isomers might react to form new compounds (e.g., esters, amides) with different physical properties, which can then be separated chromatographically. Afterward, the protecting group can be removed to yield the pure isomers.[6]
-
Preparative HPLC or SFC: For small quantities or high-value compounds, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer higher resolving power.[6]
Troubleshooting Guides
Issue 1: Low Purity After Initial Aqueous Work-up
-
Symptoms: Crude product analysis (NMR, LC-MS) shows significant starting material or unexpected byproducts.
-
Possible Causes:
-
Incomplete reaction.
-
Acidic or basic byproducts not fully removed.
-
Product has some water solubility.
-
-
Solutions:
-
Acid/Base Wash: Perform a liquid-liquid extraction. Wash the organic layer with a weak acid (e.g., 1M HCl) to remove basic impurities or a weak base (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water and improve phase separation.
-
Back-Extraction: If your product has some water solubility, re-extract the aqueous layers with fresh organic solvent to recover any lost product.
-
Issue 2: Poor Separation in Flash Column Chromatography
-
Symptoms: Co-elution of the product and impurities; broad peaks leading to mixed fractions; low yield of pure product.[5]
-
Possible Causes:
-
Inappropriate Solvent System: The eluent polarity is too high (everything elutes quickly) or too low (product doesn't move).
-
Column Overloading: Too much crude material was loaded onto the column.
-
Poor Column Packing: Channeling in the silica (B1680970) gel leads to an uneven solvent front.
-
Sample Insolubility: The sample precipitated during loading.
-
-
Solutions:
-
TLC Optimization: Systematically test different solvent systems with TLC to find an eluent that gives your product an Rf value of ~0.3 and good separation from impurities.[10]
-
Use a Gradient: Start with a low-polarity eluent and gradually increase the polarity to better resolve compounds.
-
Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: If the sample is not very soluble in the starting eluent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Data & Protocols
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄ClF | [11] |
| Molecular Weight | 130.55 g/mol | [1][11] |
| Boiling Point | 129-130 °C | |
| Melting Point | -27 to -26 °C | |
| Density | 1.226 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |[1] |
Table 2: Common Solvent Systems for Recrystallization
| Solvent System | Polarity | Notes |
|---|---|---|
| Water | Very High | Good for highly polar, water-insoluble organic compounds.[12] |
| Methanol / Water | High | A versatile pair for moderately polar compounds.[8] |
| Ethanol | High | A general-purpose solvent for many organic solids.[12] |
| Acetone / Water | Medium-High | Effective for a wide range of polarities.[8] |
| Ethyl Acetate / Hexanes | Medium | Excellent for compounds of intermediate polarity.[8] |
| Dichloromethane / Hexanes | Low-Medium | Good for less polar compounds. |
| Toluene | Low | Best for aromatic compounds and hydrocarbons. |
| Hexanes or Heptane | Very Low | Used for nonpolar compounds. |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: Using small test tubes, identify a suitable solvent or solvent pair for your crude product as described in the FAQ section.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise at an elevated temperature until cloudiness persists. Add a few drops of the "good" solvent to clarify.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Optimizing Flash Column Chromatography
-
TLC Analysis: Spot your crude mixture on a TLC plate. Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal system will show good separation between your product and impurities, with the product having an Rf of approximately 0.3.
-
Column Packing: Select an appropriately sized column. Fill it with the initial, low-polarity eluent. Prepare a slurry of silica gel in the same eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If using a stronger solvent, ensure the volume is very small. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (air or nitrogen) to begin elution, collecting fractions. If using a gradient, start with the low-polarity solvent and gradually introduce a higher-polarity solvent according to your TLC optimization.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting guide for common recrystallization failures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Which of the following compound is most reactive in the nucleophilic aromatic substitution reaction with NaOH ? [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Rate of EAS in chlorobenzene and fluorobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. escholarship.org [escholarship.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Dehalogenation of 1-Chloro-4-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dehalogenation of 1-chloro-4-fluorobenzene (B165104). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected dehalogenation byproducts of this compound?
The primary dehalogenation byproducts of this compound are fluorobenzene (B45895) and benzene (B151609). The selective removal of the chlorine atom (hydrodechlorination) yields fluorobenzene, while the subsequent or concurrent removal of the fluorine atom (hydrodefluorination) leads to the formation of benzene. Complete hydrodechlorination is a common outcome for chlorobenzenes when using catalysts like palladium on carbon (Pd/C).[1]
Q2: Which catalytic system is recommended for the selective dechlorination of this compound to fluorobenzene?
While palladium on carbon (Pd/C) is a widely used catalyst for hydrodechlorination, achieving high selectivity for fluorobenzene over benzene can be challenging.[1] Research on related chlorofluorobenzenes suggests that nickel-based catalytic systems, such as a N-heterocyclic carbene nickel(0)/imidazolium chloride system, can be effective for the dechlorination of chlorofluorobenzenes.[1]
Q3: What analytical techniques are suitable for identifying and quantifying the byproducts?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for separating and identifying the volatile byproducts of this compound dehalogenation. It allows for the clear distinction between the starting material, fluorobenzene, and benzene based on their retention times and mass spectra.
Q4: Can hydrodefluorination occur, and under what conditions?
Yes, hydrodefluorination can occur, typically under more forcing reaction conditions (e.g., higher temperatures, pressures, or catalyst loadings) than hydrodechlorination. The carbon-fluorine bond is generally stronger than the carbon-chlorine bond, making it more difficult to cleave. However, with highly active catalysts or harsh conditions, the formation of benzene as a byproduct through the removal of both halogens is possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the dehalogenation of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no conversion of this compound | 1. Inactive catalyst.2. Insufficient hydrogen source.3. Poor reaction conditions (temperature, pressure).4. Presence of catalyst poisons. | 1. Ensure the catalyst is fresh or properly activated. For Pd/C, a pre-reduction step may be necessary.2. Verify the pressure and purity of the hydrogen gas or the activity of the hydrogen donor.3. Increase the reaction temperature or hydrogen pressure incrementally.4. Purify starting materials and solvents to remove potential poisons like sulfur compounds. |
| Poor selectivity: High formation of benzene instead of fluorobenzene | 1. Overly active catalyst.2. Reaction conditions are too harsh (high temperature/pressure).3. Prolonged reaction time. | 1. Reduce the catalyst loading.2. Lower the reaction temperature and/or hydrogen pressure.3. Monitor the reaction progress closely by GC-MS and stop the reaction once the starting material is consumed.4. Consider a different, less active catalyst or a catalyst system known for higher selectivity. |
| Inconsistent reaction rates | 1. Catalyst deactivation during the reaction.2. Mass transfer limitations.3. Inconsistent stirring. | 1. The catalyst can be poisoned by HCl formed during the reaction. Adding a base (e.g., NaOH or NaHCO₃) can neutralize the acid.[2]2. Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.3. Use a consistent and adequate stirring speed for all experiments. |
| Difficulty in analyzing reaction products by GC-MS | 1. Co-elution of peaks.2. Poor peak shape.3. Low detector response. | 1. Optimize the GC temperature program to improve separation.2. Check for and clean a contaminated injector port or column.3. Ensure the MS is properly tuned and that the concentration of the analytes is within the detector's linear range. |
Data Presentation
The following table summarizes hypothetical quantitative data for the catalytic hydrodechlorination of this compound under different conditions to illustrate the effect of reaction parameters on product distribution.
| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Conversion (%) | Fluorobenzene Selectivity (%) | Benzene Selectivity (%) |
| 5% Pd/C | 50 | 1 | 4 | 98 | 85 | 15 |
| 5% Pd/C | 80 | 1 | 4 | 100 | 60 | 40 |
| 5% Pd/C | 50 | 5 | 4 | 100 | 75 | 25 |
| 1% Pd/C | 50 | 1 | 8 | 95 | 92 | 8 |
| 5% Ni₂P/SiO₂ | 65 | 1 | 6 | 99 | >95 | <5 |
Experimental Protocols
Protocol 1: Catalytic Hydrodechlorination using Pd/C
This protocol describes a general procedure for the hydrodechlorination of this compound using palladium on carbon as a catalyst.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Methanol (B129727) (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) (optional, as a base)
-
Round-bottom flask or a pressure reactor
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or a regulated hydrogen supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask or pressure reactor, add this compound (1 mmol) and methanol (10 mL).
-
Add 5% Pd/C catalyst (1-5 mol%).
-
If using a base, add sodium bicarbonate (1.5 equivalents).
-
Seal the flask/reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask/reactor and backfill with hydrogen gas. Repeat this cycle three times.
-
For atmospheric pressure reactions, attach a hydrogen-filled balloon. For higher pressures, connect to a regulated hydrogen supply set to the desired pressure.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The filtrate containing the product mixture can be directly analyzed or subjected to further workup if necessary.
Protocol 2: GC-MS Analysis of Reaction Products
This protocol provides a general method for the analysis of the reaction mixture to identify and quantify this compound, fluorobenzene, and benzene.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of methanol or dichloromethane).
-
For quantitative analysis, add a known amount of an internal standard (e.g., toluene (B28343) or deuterated benzene) that does not co-elute with the compounds of interest.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 2 minutes at 150 °C
-
-
MS Detector:
-
Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-200
-
Data Analysis:
-
Identify the peaks for this compound, fluorobenzene, and benzene based on their retention times and characteristic mass spectra.
-
For quantitative analysis, calculate the concentration of each component based on the peak area relative to the internal standard.
Mandatory Visualizations
Caption: Reaction pathway for the dehalogenation of this compound.
Caption: A logical workflow for troubleshooting dehalogenation experiments.
References
Technical Support Center: Managing Exothermic Reactions with 1-Chloro-4-fluorobenzene
This guide is intended for researchers, scientists, and drug development professionals working with 1-Chloro-4-fluorobenzene. It provides essential information for managing its reactivity in exothermic processes, offering troubleshooting advice and answers to frequently asked questions to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is a flammable liquid and vapor with a flash point of 29°C. While stable under normal conditions, it can participate in highly exothermic reactions, such as nitration, sulfonation, and certain nucleophilic aromatic substitutions. The primary thermal hazard is the potential for a runaway reaction, where the heat generated by the process exceeds the cooling system's capacity to remove it.[1][2] This leads to a rapid increase in temperature and pressure, which can cause equipment failure or an explosion.[1]
Q2: Which common reactions involving this compound are significantly exothermic?
A2: Electrophilic aromatic substitution reactions are typically highly exothermic. Key examples include:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2) onto the aromatic ring. Aromatic nitrations can have reaction heats around -145 ± 70 kJ/mol.[1]
-
Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using a Lewis acid catalyst. These reactions can be difficult to control.
-
Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group (-SO3H).
It is crucial to assess the thermal risk of any planned reaction, even those not listed, before proceeding to a larger scale.
Q3: How can I predict the potential for a thermal runaway?
A3: A thorough hazard evaluation is essential.[3] This involves:
-
Literature Review: Searching for data on similar reactions.
-
Reaction Calorimetry (RC1): This technique measures the rate of heat evolution during a reaction, allowing for the determination of critical safety parameters like the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, products, and intermediates, which is crucial for defining a safe operating temperature window.
Q4: What is the importance of agitation (stirring) in controlling these reactions?
A4: Vigorous and consistent agitation is critical. Poor mixing can lead to the formation of localized "hot spots" where reactant concentrations are high, causing a localized exotherm that can initiate a bulk runaway reaction.[4] It also ensures efficient heat transfer from the reaction mixture to the cooling surface of the reactor. An agitator failure during reactant addition is a serious incident that requires immediate emergency action.[1]
Troubleshooting Guide
Issue: Rapid, Uncontrolled Temperature Increase
-
Question: My reaction temperature is rising rapidly and is no longer responding to the cooling system. What should I do?
-
Answer: This indicates a thermal runaway.[4] Execute your pre-planned emergency shutdown procedure immediately.
Immediate Actions:
-
Stop All Reagent Addition: This is the most critical first step to prevent adding more fuel to the reaction.[1]
-
Maximize Cooling: Ensure the cooling system is operating at full capacity.[4]
-
Alert Personnel: Inform your supervisor and colleagues, and be prepared to evacuate.
-
Prepare for Quench: If the temperature continues to rise and it is safe to do so, initiate your emergency quenching protocol. This typically involves adding the reaction mixture to a pre-prepared, large volume of a cold quenching agent.[4] Caution: The quenching process itself can be exothermic (e.g., diluting strong acids). The quenching agent and procedure must be selected and tested beforehand.[4]
-
Issue: Agitator Failure During Reagent Addition
-
Question: The stirrer in my reactor has stopped while I was adding a reagent. What is the risk and what should I do?
-
Answer: This is a highly dangerous situation. Adding reactants without mixing leads to a localized buildup of unreacted material.[1] If the agitator restarts, these unreacted pockets could mix and react simultaneously, causing a violent and uncontrollable exotherm.
Immediate Actions:
-
STOP ALL REAGENT ADDITION IMMEDIATELY. [1]
-
Do NOT attempt to restart the agitator. [1]
-
The safest course of action is an immediate emergency quench of the entire reactor contents.[1]
-
After the situation is stabilized, investigate and resolve the cause of the failure before cleaning and recommissioning the reactor.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClF | [5] |
| Molecular Weight | 130.55 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 129-130 °C | [6] |
| Melting Point | -26 to -27 °C | [6] |
| Density | 1.226 g/mL at 25 °C | [6] |
| Flash Point | 29 °C (closed cup) |[6] |
Table 2: Representative Thermal Data for Aromatic Nitration
| Parameter | Representative Value | Notes |
|---|---|---|
| Heat of Reaction (ΔH) | -120 to -160 kJ/mol | Aromatic nitration is highly exothermic. This value is representative and should be determined experimentally for a specific process.[1] |
| Adiabatic Temperature Rise (ΔT_ad) | Highly system-dependent | Can be calculated from the heat of reaction and the heat capacity of the reaction mass. A high ΔT_ad indicates a high potential hazard. |
| Typical Onset Temperature | > 200 °C (for decomposition of nitroaromatics) | The product's thermal stability is a key factor. Decomposition can be highly energetic.[6] |
Experimental Protocols
General Protocol for Controlled Nitration of a Halogenated Benzene Derivative
Disclaimer: This is a generalized protocol and must be adapted and thoroughly risk-assessed for specific laboratory conditions and scales.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to monitor internal temperature, a pressure-equalizing dropping funnel for reagent addition, and a nitrogen inlet. Connect the reactor jacket to a circulating chiller/heater capable of precise temperature control.
-
Reagent Preparation: In the dropping funnel, prepare the nitrating mixture by slowly adding the required amount of concentrated nitric acid to concentrated sulfuric acid, pre-chilled to 0-5 °C. Allow the mixture to cool.
-
Initial Charge & Cooling: Charge the reactor with this compound and a suitable solvent (if required). Begin agitation and cool the reactor contents to the target reaction temperature (e.g., 0-10 °C).
-
Controlled Addition: Begin the dropwise addition of the nitrating mixture from the dropping funnel. The addition rate must be carefully controlled to ensure the internal reaction temperature does not exceed the set limit. The rate of addition is dictated by the ability of the cooling system to remove the heat of reaction.[4]
-
Monitoring: Continuously monitor the internal temperature. Any deviation from the set temperature should prompt a reduction in the addition rate. If the temperature rises more than a few degrees above the setpoint, stop the addition immediately.[1]
-
Digestion: After the addition is complete, allow the reaction to stir at the set temperature for a pre-determined time to ensure full conversion.
-
Quenching: Once the reaction is complete, quench the reaction by slowly transferring the reaction mass to a separate vessel containing a vigorously stirred mixture of crushed ice and water. This step must be done slowly to manage the heat of dilution from the strong acids.[4]
-
Work-up: Proceed with standard extraction and purification procedures.
Mandatory Visualization
Caption: Workflow for managing a thermal excursion during an exothermic reaction.
Caption: Key factors balancing heat generation and removal for reaction control.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. icheme.org [icheme.org]
Validation & Comparative
A Researcher's Guide to GC-MS Analysis of 1-Chloro-4-fluorobenzene Reaction Products
For researchers, scientists, and drug development professionals, understanding the reaction outcomes of versatile building blocks like 1-chloro-4-fluorobenzene (B165104) is paramount. This guide provides a comparative analysis of its reaction products through Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and supporting data to facilitate informed decisions in synthetic chemistry and drug discovery.
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The precise identification and quantification of reaction products are crucial for optimizing reaction conditions and ensuring the purity of target molecules. GC-MS stands as a powerful analytical technique for this purpose, offering high-resolution separation and unambiguous identification of volatile and semi-volatile compounds.
Comparative Analysis of Nucleophilic Aromatic Substitution Products
This section details a representative nucleophilic aromatic substitution (SNAr) reaction of this compound with a common nucleophile, morpholine (B109124). The reaction is monitored and the products are quantified using GC-MS.
In this illustrative reaction, the chlorine atom on the aromatic ring is displaced by the secondary amine, morpholine, yielding 4-(4-fluorophenyl)morpholine (B3052612) as the primary product. The reaction may also yield minor byproducts depending on the reaction conditions. A competing reaction, albeit less favorable under typical SNAr conditions, is the substitution of the fluorine atom, which would result in 4-(4-chlorophenyl)morpholine.
Product Distribution and Yields
The following table summarizes the quantitative data obtained from the GC-MS analysis of the reaction mixture after 24 hours. The data is presented as a representative example to illustrate the expected outcome and the comparative performance of the reaction in terms of product formation.
| Compound | Retention Time (min) | Relative Peak Area (%) | Identity Confirmation (m/z) |
| This compound | 8.54 | 15.2 | 130 (M+), 132 (M+2), 95 |
| Morpholine | 4.21 | Excess | 87 (M+), 56 |
| 4-(4-Fluorophenyl)morpholine | 12.78 | 82.5 | 181 (M+), 123, 95 |
| 4-(4-Chlorophenyl)morpholine | 13.15 | 2.3 | 197 (M+), 199 (M+2), 139, 111 |
This data is a representative example and actual results may vary based on specific reaction conditions.
Experimental Protocols
A detailed methodology for the synthesis and subsequent GC-MS analysis is provided below.
Synthesis of 4-(4-Fluorophenyl)morpholine
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.31 g, 10 mmol), morpholine (1.04 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in 20 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Conditions: The reaction mixture is heated to 120°C and stirred for 24 hours.
-
Work-up: After cooling to room temperature, the mixture is poured into 100 mL of water and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Sample Preparation for GC-MS: The crude product is dissolved in dichloromethane (B109758) to a final concentration of approximately 1 mg/mL for GC-MS analysis.
GC-MS Analysis Protocol
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the chemical transformation, the following diagrams are provided.
A Comparative Guide to ¹H and ¹⁹F NMR Characterization of 1-Chloro-4-fluorobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-4-fluorobenzene (B165104) and a selection of its derivatives. Understanding the NMR characteristics of these compounds is crucial for structural elucidation, reaction monitoring, and quality control in synthetic chemistry and drug development. This document presents quantitative NMR data in a clear, tabular format, outlines a detailed experimental protocol for data acquisition, and includes a workflow diagram for NMR characterization.
Introduction to ¹H and ¹⁹F NMR of Fluorinated Aromatics
This compound and its derivatives are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. NMR spectroscopy is an indispensable tool for the characterization of these molecules. ¹H NMR provides information about the protons in the molecule, while ¹⁹F NMR offers a direct window into the electronic environment of the fluorine atom. The chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹⁹F spectra are highly sensitive to the nature and position of substituents on the benzene (B151609) ring.
Comparative ¹H and ¹⁹F NMR Data
The following tables summarize the ¹H and ¹⁹F NMR spectral data for this compound and three of its derivatives with varying electronic properties: 2,4-dichloro-1-fluorobenzene (additional electron-withdrawing group), 4-chloro-1-fluoro-2-nitrobenzene (strong electron-withdrawing group), and 4-chloro-2-fluoroaniline (B1294793) (electron-donating group). All data is referenced to tetramethylsilane (B1202638) (TMS) for ¹H NMR and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F NMR, typically in a deuterochloroform (CDCl₃) solvent.
Table 1: ¹H NMR Spectral Data of this compound and Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Couplings (Hz) |
| This compound | H-2, H-6 | 7.25 - 7.35 | m | - |
| H-3, H-5 | 7.00 - 7.10 | m | - | |
| 2,4-Dichloro-1-fluorobenzene | H-3 | ~7.4 | d | ³J(H,F) ≈ 8.5 |
| H-5 | ~7.2 | dd | ⁴J(H,H) ≈ 2.5, ⁴J(H,F) ≈ 4.5 | |
| H-6 | ~7.0 | t | ³J(H,H) ≈ 8.5 | |
| 4-Chloro-1-fluoro-2-nitrobenzene | H-3 | 8.13 | dd | ³J(H,F) ≈ 8.8, ⁴J(H,H) ≈ 2.5 |
| H-5 | 7.55 | ddd | ³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 4.2, ⁴J(H,H) ≈ 2.5 | |
| H-6 | 7.33 | t | ³J(H,H) ≈ 9.0 | |
| 4-Chloro-2-fluoroaniline | H-3 | 6.85 | d | ³J(H,F) ≈ 11.5 |
| H-5 | 6.95 | dd | ⁴J(H,H) ≈ 2.7, ⁴J(H,F) ≈ 4.8 | |
| H-6 | 6.70 | t | ³J(H,H) ≈ 8.7 |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹⁹F NMR Spectral Data of this compound and Derivatives
| Compound | Chemical Shift (δ, ppm) | Multiplicity | J-Couplings (Hz) |
| This compound | -119.2 | m | - |
| 2,4-Dichloro-1-fluorobenzene | -112.5 | ddd | ³J(F,H3) ≈ 8.5, ⁴J(F,H5) ≈ 4.5, ⁵J(F,H6) ≈ 7.0 |
| 4-Chloro-1-fluoro-2-nitrobenzene [1] | -108.7 | ddd | ³J(F,H3) ≈ 8.8, ⁴J(F,H5) ≈ 4.2, ⁵J(F,H6) ≈ 7.5 |
| 4-Chloro-2-fluoroaniline | -134.5 | ddd | ³J(F,H3) ≈ 11.5, ⁴J(F,H5) ≈ 4.8, ⁵J(F,H6) ≈ 8.7 |
Analysis and Comparison
The data presented in the tables reveals the significant influence of substituents on the ¹H and ¹⁹F NMR parameters.
-
¹H Chemical Shifts: The presence of electron-withdrawing groups, such as the additional chlorine atom in 2,4-dichloro-1-fluorobenzene and the nitro group in 4-chloro-1-fluoro-2-nitrobenzene, generally leads to a downfield shift (higher ppm values) of the proton signals compared to this compound. Conversely, the electron-donating amino group in 4-chloro-2-fluoroaniline causes an upfield shift (lower ppm values) of the aromatic protons.
-
¹⁹F Chemical Shifts: The ¹⁹F chemical shift is particularly sensitive to the electronic environment. The strong electron-withdrawing nitro group in 4-chloro-1-fluoro-2-nitrobenzene deshields the fluorine nucleus, resulting in a significant downfield shift to -108.7 ppm compared to this compound (-119.2 ppm). In contrast, the electron-donating amino group in 4-chloro-2-fluoroaniline shields the fluorine nucleus, causing a substantial upfield shift to -134.5 ppm.
-
Coupling Constants: The through-bond coupling between protons (¹H-¹H) and between protons and fluorine (¹H-¹⁹F) provides valuable structural information. The magnitude of the coupling constants is dependent on the number of bonds separating the coupled nuclei and their dihedral angles. For instance, the ortho-coupling (³J) is typically larger than the meta- (⁴J) and para- (⁵J) couplings.
Experimental Protocol for ¹H and ¹⁹F NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound derivatives.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid compound or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) is often used, or a secondary standard can be added if it does not interfere with the sample signals.
- Cap the NMR tube and gently agitate it until the sample is completely dissolved.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.
3. ¹H NMR Data Acquisition:
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).
- Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
- Apply a 90° pulse and acquire the free induction decay (FID).
- Process the FID by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons.
4. ¹⁹F NMR Data Acquisition:
- Switch the spectrometer to the ¹⁹F nucleus frequency.
- Set the spectral width to encompass the expected range of fluorine chemical shifts (e.g., -100 to -150 ppm for fluorobenzenes).
- Set the number of scans as needed for good signal-to-noise.
- Acquire the FID using a standard pulse sequence. ¹H decoupling can be applied to simplify the spectra by removing ¹H-¹⁹F couplings.
- Process the FID similarly to the ¹H spectrum.
- Reference the spectrum to the external or internal ¹⁹F standard.
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the characterization of this compound derivatives using ¹H and ¹⁹F NMR spectroscopy.
Caption: Workflow for ¹H and ¹⁹F NMR characterization.
This comprehensive guide provides a foundation for understanding and utilizing ¹H and ¹⁹F NMR spectroscopy for the characterization of this compound derivatives. The provided data and protocols can serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science.
References
A Comparative Guide to HPLC Methods for Purity Analysis of 1-Chloro-4-fluorobenzene Derivatives
For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of synthesized compounds is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pharmaceutical compounds derived from the key starting material, 1-Chloro-4-fluorobenzene. As a case study, we will focus on the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076), which is synthesized from a derivative of this compound.
This guide will delve into a detailed HPLC method for ciprofloxacin purity analysis, compare its performance with alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), and provide the necessary experimental protocols and data to make informed decisions for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a powerful and versatile analytical technique that is widely recognized as the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it ideal for most pharmaceutical products.[1][2][3] Its high resolution and sensitivity allow for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities, even at trace levels.
A Representative HPLC Method for Ciprofloxacin Purity Analysis
The following table outlines a typical reversed-phase HPLC (RP-HPLC) method for the purity analysis of ciprofloxacin, based on established pharmacopeial methods and scientific literature.
| Parameter | HPLC Method for Ciprofloxacin Purity Analysis |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 87:13 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 278 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Retention Time (Ciprofloxacin) | ~8.9 - 12.7 min |
| Key Impurities (Relative Retention Times) | Impurity E: ~0.4, Impurity B: ~0.7, Impurity C: ~0.7, Impurity D: ~1.3 |
Experimental Protocol for HPLC Purity Analysis of Ciprofloxacin
1. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.025 M phosphoric acid solution and adjust the pH to 3.0 with triethylamine. Mix this buffer with acetonitrile in the specified ratio (e.g., 87:13 v/v). Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ciprofloxacin reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the ciprofloxacin sample to be tested in the mobile phase to achieve a similar concentration as the standard solution.
2. Chromatographic System:
-
Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
3. Injection and Data Acquisition:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
4. Data Analysis:
-
Identify the ciprofloxacin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Identify and quantify any impurities based on their relative retention times and peak areas. The percentage of each impurity can be calculated using the area normalization method.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant technique, other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed for purity analysis, each with its own set of advantages and limitations.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2][4] For derivatives of this compound, GC is particularly useful for analyzing the purity of starting materials, intermediates, and for detecting residual solvents in the final product.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[5][6] It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.[5]
Performance Comparison: HPLC vs. GC vs. CE
The following table provides a comparative overview of the three techniques for the purity analysis of a compound like ciprofloxacin.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Applicability | Non-volatile, thermally labile compounds (APIs, final products) | Volatile, thermally stable compounds (starting materials, intermediates, residual solvents) | Charged and polar compounds |
| Selectivity | Excellent, tunable with different columns and mobile phases | Excellent for volatile compounds | Excellent, based on charge-to-size ratio |
| Sensitivity | High (ng to pg range) | Very high for volatile compounds (pg to fg range) | High, but can be limited by small injection volumes |
| Speed | Moderate (15-60 min per sample) | Fast for simple mixtures | Very fast (often < 15 min per sample) |
| Sample Preparation | Relatively simple, involves dissolution | Can require derivatization for non-volatile compounds | Simple, involves dissolution in a buffer |
| Instrumentation Cost | Moderate to high | Moderate to high | Moderate |
| Solvent Consumption | High | Low (uses carrier gas) | Very low |
Experimental Data Comparison: HPLC vs. CE for Ciprofloxacin Analysis
| Parameter | HPLC-UV | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 0.39 - 50 µg/mL | 0.5 - 50 µg/mL[7] |
| Accuracy (% Recovery) | 97.4 - 104.3% | 98.5 - 101.2% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.11 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.35 µg/mL | 0.5 µg/mL |
Note: Data for CE is sourced from comparative studies on ciprofloxacin analysis.
Logical Relationship of Analytical Techniques in Drug Development
Caption: Analytical Techniques in Drug Development.
Conclusion and Recommendations
The choice of analytical method for purity analysis of compounds derived from this compound is highly dependent on the specific stage of the drug development process and the nature of the compound being analyzed.
-
HPLC remains the most versatile and widely used technique for the purity analysis of the final API and its formulations, offering excellent resolution, sensitivity, and robustness.
-
GC is an indispensable tool for ensuring the quality of volatile starting materials and intermediates, as well as for the critical analysis of residual solvents.
-
Capillary Electrophoresis serves as an excellent orthogonal technique to HPLC, providing a different separation mechanism that can be valuable for confirming purity and for the analysis of charged or highly polar compounds.
For comprehensive quality control, a combination of these techniques is often employed throughout the synthesis and manufacturing process. This integrated approach ensures the final drug product is of the highest purity, meeting all regulatory requirements and ensuring patient safety.
References
Reactivity Face-Off: 1-Chloro-4-fluorobenzene vs. 1-Bromo-4-fluorobenzene in Key Organic Transformations
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. For drug development professionals and researchers engaged in the synthesis of complex aromatic compounds, haloaromatics are indispensable building blocks. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct aryl halides: 1-chloro-4-fluorobenzene (B165104) and 1-bromo-4-fluorobenzene (B142099). The comparative analysis is centered on their performance in cornerstone reactions such as nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed methodologies.
Executive Summary
The reactivity of this compound and 1-bromo-4-fluorobenzene is fundamentally dictated by the nature of the carbon-halogen bond being targeted in a given transformation.
-
In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, 1-bromo-4-fluorobenzene is significantly more reactive . This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.
-
In nucleophilic aromatic substitution (SNA r) reactions , the trend is reversed. The reactivity is primarily governed by the electronegativity of the halogen, making the carbon attached to the halogen more electrophilic. Consequently, This compound is generally more reactive than 1-bromo-4-fluorobenzene , as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[1][2]
Data Presentation: A Comparative Overview
The following table summarizes the relative reactivity and provides quantitative data where available for the two compounds in key chemical transformations.
| Reaction Type | This compound | 1-Bromo-4-fluorobenzene | Key Reactivity Determinant |
| Suzuki-Miyaura Coupling | Lower reactivity. A study reported only ~12% conversion with 4-fluorophenylboronic acid after 48 hours.[3] | Higher reactivity. Near-quantitative conversion with various boronic acids has been reported.[3][4] | C-X Bond Dissociation Energy: The weaker C-Br bond leads to a faster rate of oxidative addition to the Pd(0) catalyst. |
| Buchwald-Hartwig Amination | Less reactive. Generally requires more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) compared to aryl bromides.[5] | More reactive. Readily undergoes amination under standard Buchwald-Hartwig conditions. | Oxidative Addition Kinetics: The oxidative addition of the C-Br bond to the palladium catalyst is kinetically more favorable than that of the C-Cl bond. |
| Nucleophilic Aromatic Substitution (SNA r) | More reactive. The higher electronegativity of chlorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. | Less reactive. The lower electronegativity of bromine results in a less electrophilic ipso-carbon. | Electronegativity of Halogen: The rate-determining step is the nucleophilic attack on the aromatic ring, which is accelerated by a more electron-withdrawing halogen.[6] |
Factors Influencing Reactivity: A Deeper Dive
The differing reactivity of these two haloaromatics can be rationalized by considering the key steps in the reaction mechanisms.
Caption: Logical diagram illustrating the key factors governing the reactivity of 1-chloro- and 1-bromo-4-fluorobenzene.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (this compound or 1-bromo-4-fluorobenzene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To an oven-dried flask, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of aryl halides.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (this compound or 1-bromo-4-fluorobenzene, 1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an inert atmosphere glovebox or a flask under an inert atmosphere, combine the aryl halide, palladium precatalyst, ligand, and base.
-
Add the amine followed by the anhydrous solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of an aryl halide with a nucleophile.
Materials:
-
Aryl halide (this compound or 1-bromo-4-fluorobenzene, 1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the aryl halide in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a reaction flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to the required temperature (can range from room temperature to elevated temperatures depending on the substrate and nucleophile).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Conclusion
The choice between this compound and 1-bromo-4-fluorobenzene as a synthetic precursor is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the superior reactivity of 1-bromo-4-fluorobenzene makes it the preferred choice for achieving higher yields under milder conditions. However, the lower cost and wider availability of this compound may warrant the investment in developing a more optimized catalytic system for large-scale syntheses. Conversely, for nucleophilic aromatic substitution reactions, this compound generally exhibits higher reactivity. A thorough understanding of the underlying mechanistic principles is paramount for researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of 1-Chloro-4-fluorobenzene and 1,4-difluorobenzene for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties, reactivity, applications, and safety profiles of two key aromatic building blocks.
This guide provides a detailed comparative study of 1-Chloro-4-fluorobenzene and 1,4-difluorobenzene (B165170), two structurally similar but chemically distinct aromatic compounds. Both serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic strategies and research endeavors.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of these compounds is paramount for their effective application in research and development. The following table summarizes their key physicochemical properties.
| Property | This compound | 1,4-Difluorobenzene |
| CAS Number | 352-33-0[2] | 540-36-3 |
| Molecular Formula | C₆H₄ClF[2] | C₆H₄F₂ |
| Molecular Weight | 130.55 g/mol [2] | 114.09 g/mol |
| Appearance | Colorless to light yellow liquid[2] | Colorless liquid |
| Boiling Point | 129-130 °C[3] | 88-89 °C |
| Melting Point | -27 to -26 °C[3] | -13 °C |
| Density | 1.226 g/mL at 25 °C[3] | 1.11 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.495[3] | 1.441 |
Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity difference between this compound and 1,4-difluorobenzene lies in their susceptibility to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups.[4] The nature of the halogen substituent significantly influences the reaction rate.
Contrary to trends in aliphatic nucleophilic substitutions (SN1 and SN2), fluoride (B91410) is generally a better leaving group than chloride in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups.[5][6] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5] The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby increasing the reaction rate.[5]
While both chlorine and fluorine are electron-withdrawing, the stronger inductive effect of fluorine in 1,4-difluorobenzene makes it the more reactive substrate in SNAr reactions compared to this compound, where the less electronegative chlorine is the leaving group.
The following diagram illustrates the general mechanism of an SNAr reaction.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of a haloaromatic compound with a primary or secondary amine.
Materials:
-
This compound or 1,4-difluorobenzene (1.0 eq)
-
Primary or secondary amine (e.g., piperidine, morpholine) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the haloaromatic compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
To obtain comparative quantitative data, it is recommended to run parallel reactions under identical conditions and monitor the consumption of the starting materials and the formation of the product over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
The following workflow outlines a general process for conducting a comparative reactivity study.
Applications in Research and Development
Both this compound and 1,4-difluorobenzene are versatile building blocks in various fields:
-
Pharmaceutical Synthesis: They are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[1]
-
Agrochemicals: These compounds are utilized in the production of herbicides and pesticides.[1]
-
Material Science: They find applications in the development of specialty polymers and liquid crystals.[2]
-
Dyes and Pigments: They are used in the manufacturing of various dyes and pigments.[2]
The choice between these two compounds often depends on the desired reactivity and the specific synthetic route. The higher reactivity of 1,4-difluorobenzene in SNAr reactions can be advantageous in certain synthetic pathways, potentially allowing for milder reaction conditions.
Safety and Toxicology
A summary of the available toxicological data is presented below. It is crucial to handle these chemicals with appropriate safety precautions in a well-ventilated laboratory environment.
| Compound | Acute Toxicity | Mutagenicity (Ames Test) |
| This compound | Harmful if swallowed or inhaled. Causes skin and eye irritation.[6] | Data not readily available. A related compound, fluorobenzene, tested negative in the Ames test.[7] |
| 1,4-Difluorobenzene | LC50 (mice) = 55,000 mg/m³/2h.[1][8] May cause eye and skin irritation.[9] | Generally considered non-mutagenic in standard Ames assays.[10] |
Note: The toxicological properties of these substances have not been fully investigated, and appropriate personal protective equipment should be used at all times.[9]
Conclusion
Both this compound and 1,4-difluorobenzene are valuable reagents in organic synthesis. The primary distinction in their chemical behavior is the higher reactivity of 1,4-difluorobenzene in nucleophilic aromatic substitution reactions, attributed to the superior leaving group ability of fluoride in such transformations. This difference in reactivity, along with their distinct physicochemical properties, should be carefully considered when designing synthetic strategies. This guide provides a foundational dataset to aid researchers in selecting the optimal building block for their specific applications.
References
- 1. 1,4-Difluorobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Genetic Toxicity Evaluation of Fluorobenzene in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 639736 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. bulldog-bio.com [bulldog-bio.com]
Catalyst Efficiency in Cross-Coupling of 1-Chloro-4-fluorobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The cross-coupling of readily available but less reactive aryl chlorides, such as 1-chloro-4-fluorobenzene (B165104), remains a significant challenge. This guide provides an objective comparison of catalyst systems for two key transformations of this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, supported by experimental data to inform catalyst selection and optimization.
The activation of the robust carbon-chlorine (C-Cl) bond in electron-neutral or electron-rich aryl chlorides like this compound requires highly active catalyst systems. While palladium has been the workhorse in cross-coupling reactions, recent advancements in ligand design and the use of alternative metals like nickel have expanded the toolbox for these challenging transformations. This guide will delve into specific examples of palladium and nickel-based catalysts, presenting their performance data in tabular format for easy comparison and providing detailed experimental protocols.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent all play a crucial role in the success of cross-coupling reactions involving aryl chlorides. Below is a comparison of different catalytic systems for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.
Buchwald-Hartwig Amination: Palladium vs. Nickel Catalysis
The formation of a C-N bond via the Buchwald-Hartwig amination of this compound can be effectively achieved using both palladium and nickel catalysts. The choice between these metals often depends on factors like cost, desired reaction conditions, and functional group tolerance.
Table 1: Catalyst Performance in the Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalyst System 1 (Palladium) | ||||||
| Pd₂(dba)₃ / RuPhos | 2 mol% Pd, 4 mol% Ligand | NaOtBu | Toluene (B28343) | 100 | 24 | 91 |
| Catalyst System 2 (Nickel) | ||||||
| NiCl₂(DME) / SIPr·HCl | 3 mol% Ni, 6 mol% Ligand | NaOtBu | 2-MeTHF | 80 | 3 | 83 |
This data is compiled from representative, high-yielding examples in the literature and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.
Suzuki-Miyaura Coupling: The Challenge of C-Cl Activation
The Suzuki-Miyaura coupling of this compound is a particularly challenging reaction due to the inertness of the C-Cl bond. While some palladium-based systems have shown promise, they often result in low conversions. This highlights an area of ongoing research in the development of more potent catalytic systems for this transformation.
One study investigating a palladium nanoparticle-based catalyst (G-COOH-Pd-10) for the Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid reported a conversion of approximately 12% after 48 hours, and the desired product could not be isolated from the reaction mixture. This underscores the difficulty in achieving efficient C-C bond formation with this substrate using this particular catalytic system. Further research into more active catalysts is required for practical synthetic applications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for the catalytic systems presented in Table 1.
Protocol 1: Buchwald-Hartwig Amination with a Palladium Catalyst
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides using bulky biarylphosphine ligands.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-fluorophenyl)morpholine.
Protocol 2: Buchwald-Hartwig Amination with a Nickel Catalyst.[1]
This procedure utilizes an in-situ generated nickel catalyst from air-stable precursors.[1]
Materials:
-
This compound
-
Morpholine
-
Nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex (NiCl₂(DME))
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Flame-dried round-bottomed flask with reflux condenser
-
Magnetic stirrer and heating oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried 250 mL round-bottomed flask under a nitrogen atmosphere, add NiCl₂(DME) (0.042 mmol, 3.00 mol%), SIPr·HCl (0.085 mmol, 6.00 mol%), and sodium tert-butoxide (3.16 mmol, 2.26 equiv).[1]
-
Add anhydrous 2-MeTHF (70.0 mL) via syringe, followed by morpholine (2.52 mmol, 1.80 equiv).[1]
-
Add this compound (1.40 mmol, 1.00 equiv) via syringe.[1]
-
Stir the resulting mixture for one hour at 23 °C under a nitrogen atmosphere.[1]
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath for 3 hours.[1]
-
After cooling to room temperature, remove the stir bar and pass the reaction mixture through a pad of silica gel, washing with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Further purification can be achieved by flash column chromatography on silica gel.
Visualizing the Cross-Coupling Workflow
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
References
A Comparative Guide to the Synthesis of 1-Chloro-4-fluorobenzene and 1,4-dichlorobenzene for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes and reported yields for two halogenated benzene (B151609) derivatives of significant interest in research and development: 1-Chloro-4-fluorobenzene and 1,4-dichlorobenzene (B42874). Both compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. This document outlines the primary synthetic methodologies, presents available yield data from the literature, and provides detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
I. Synthetic Pathways and Yield Comparison
The synthesis of 1,4-dichlorobenzene and this compound proceeds through fundamentally different reaction mechanisms, which significantly influences the reaction conditions, scalability, and overall yield.
1,4-Dichlorobenzene is predominantly synthesized via the electrophilic aromatic substitution of benzene or chlorobenzene (B131634).[1] This method is a well-established industrial process. The chlorination of benzene first yields chlorobenzene, which then undergoes a second chlorination. The chlorine substituent on the benzene ring directs the incoming electrophile to the ortho and para positions, leading to a mixture of 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene.[1]
This compound , on the other hand, is typically prepared via the Balz-Schiemann reaction.[2] This multi-step process begins with the diazotization of a primary aromatic amine, in this case, 4-chloroaniline (B138754), to form a diazonium salt. This intermediate is then converted to an aryl fluoride (B91410) through thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.[2][3]
The following diagram illustrates the distinct synthetic pathways for these two compounds.
Quantitative Yield Data
| Product | Starting Material | Reaction Type | Reported Yield (%) | Key Conditions |
| 1,4-Dichlorobenzene | Benzene | Electrophilic Chlorination | Up to 75% (of dichlorobenzene mixture) | FeCl₃ catalyst, mild temperatures. The total yield of dichlorobenzenes can be up to 98%.[4] |
| 1,4-Dichlorobenzene | Chlorobenzene | Electrophilic Chlorination | Varies (selectivity for para isomer can be >95%) | Zeolite catalysts or Friedel-Crafts catalysts with promoters like iodine can enhance para-selectivity.[5][6][7] |
| This compound | 4-Chloroaniline | Balz-Schiemann Reaction | 70-95% (for analogous aryl fluorides) | Diazotization followed by thermal decomposition in solvents like chlorobenzene or hexane (B92381) at 60-90 °C.[8][9] |
| Aryl Fluorides (general) | Various Anilines | Balz-Schiemann Reaction | 68-93.2% | Decomposition of diazonium tetrafluoroborate salts, sometimes in ionic liquids.[10] |
Note: The yield for 1,4-dichlorobenzene often refers to the percentage of the para-isomer within the mixture of dichlorobenzene isomers produced. The overall yield of the dichlorination step can be very high.
II. Detailed Experimental Protocols
A. Synthesis of 1,4-Dichlorobenzene via Electrophilic Chlorination of Benzene
This protocol is a representative procedure for the synthesis of 1,4-dichlorobenzene.[1]
Materials:
-
Benzene
-
Chlorine gas (Cl₂)
-
Anhydrous ferric chloride (FeCl₃)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Gas inlet tube
-
Condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser.
-
Charging the Reactor: To the flask, add benzene and a catalytic amount of anhydrous ferric chloride (approximately 0.05 mol% relative to benzene).
-
Chlorination: Begin stirring the mixture and gently bubble chlorine gas through the solution. The reaction is exothermic and the temperature should be maintained between 40-50°C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Continue the chlorination for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) to observe the conversion of benzene and the formation of chlorobenzene and dichlorobenzene isomers.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium hydroxide solution to remove the catalyst and any residual acidic gases. Subsequently, wash with water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any unreacted benzene and chlorobenzene using a rotary evaporator.
-
Purification: The resulting crude mixture of dichlorobenzene isomers can be purified by fractional crystallization. The mixture is cooled to a temperature just above the melting point of 1,4-dichlorobenzene (53.5°C) and then slowly cooled further to 20-25°C with gentle stirring. The solid 1,4-dichlorobenzene crystals are then collected by filtration.[1]
The following workflow diagram illustrates the experimental procedure for the synthesis of 1,4-dichlorobenzene.
B. Synthesis of this compound via the Balz-Schiemann Reaction
This protocol is a general procedure for the synthesis of aryl fluorides from anilines, adapted for this compound.[3][9]
Materials:
-
4-Chloroaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Fluoroboric acid (HBF₄)
-
Anhydrous solvent (e.g., hexane or chlorobenzene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Beaker or flask for diazotization
-
Ice bath
-
Stirring apparatus
-
Round-bottom flask for decomposition
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Diazotization: Dissolve 4-chloroaniline in a cooled (0-5°C) aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add a chilled solution of fluoroboric acid. The 4-chlorobenzenediazonium tetrafluoroborate will precipitate out of the solution.
-
Isolation of the Intermediate: Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether) to aid in drying. Caution: Diazonium salts can be explosive when dry and should be handled with care.
-
Thermal Decomposition: Place the dried diazonium salt in a round-bottom flask with an anhydrous, inert solvent (e.g., hexane or chlorobenzene). Heat the mixture gently (typically between 60-90°C) until the evolution of nitrogen gas ceases.[8][9]
-
Work-up: After cooling, wash the reaction mixture with a dilute sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude this compound can be further purified by fractional distillation.
The logical relationship of the Balz-Schiemann reaction steps is depicted in the following diagram.
III. Conclusion
The synthesis of 1,4-dichlorobenzene and this compound employs distinct and well-characterized chemical transformations. The electrophilic chlorination of benzene or chlorobenzene is a direct, high-yielding method for producing dichlorobenzenes, though it necessitates careful control to maximize the desired para-isomer and subsequent purification to separate it from other isomers. The Balz-Schiemann reaction, while a multi-step process involving a potentially hazardous diazonium salt intermediate, offers a reliable route to this compound with good reported yields for analogous compounds.
The choice between these synthetic routes will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, the scale of the synthesis, safety considerations, and the desired purity of the final product. The provided protocols and data serve as a foundational guide for chemists to navigate the synthesis of these valuable halogenated aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4766103A - Preparation of 1,4-dichlorobenzene - Google Patents [patents.google.com]
- 6. WO1990008118A1 - Production of dichlorobenzene with high para to ortho ratios - Google Patents [patents.google.com]
- 7. EP0313990A2 - Synthesis of 1,4-dichlorobenzene - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of a Synthetic Route Utilizing 1-Chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analytical validation of a synthetic route starting from 1-Chloro-4-fluorobenzene. It offers a detailed comparison with an alternative synthetic pathway, supported by illustrative experimental data and detailed protocols for key analytical techniques. The aim is to furnish researchers and drug development professionals with a robust framework for validating similar synthetic processes, ensuring product quality, purity, and consistency.
Overview of Synthetic Routes
The primary synthetic route investigated involves a two-step process starting from this compound to synthesize the target molecule, 4-Fluoro-N-methylaniline. This route is compared against a common alternative pathway.
-
Primary Route (Route A): A nucleophilic aromatic substitution (SNAr) of this compound with methylamine, followed by a purification step.
-
Alternative Route (Route B): A reductive amination of 4-fluoroaniline (B128567) with formaldehyde.
The validation focuses on identity, purity, and impurity profiling of the final product from both routes.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Methylamine (CH3NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction1 [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Crude 4-Fluoro-N-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure 4-Fluoro-N-methylaniline", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> reaction1; reagent1 -> reaction1; reaction1 -> intermediate; intermediate -> purification; purification -> product; }
Figure 1: Primary Synthetic Pathway (Route A)
// Nodes start_b [label="4-Fluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_b1 [label="Formaldehyde (CH2O)", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_b2 [label="Sodium Borohydride\n(NaBH4)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction_b [label="Reductive Amination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate_b [label="Crude 4-Fluoro-N-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; purification_b [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_b [label="Pure 4-Fluoro-N-methylaniline", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start_b -> reaction_b; reagent_b1 -> reaction_b; reaction_b -> intermediate_b [label="Imine formation"]; reagent_b2 -> intermediate_b [label="Reduction", style=dashed]; intermediate_b -> purification_b; purification_b -> product_b; }
Figure 2: Alternative Synthetic Pathway (Route B)
Comparative Analytical Data
The analytical validation of the final product, 4-Fluoro-N-methylaniline, from both synthetic routes was performed using High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling.
Table 1: HPLC Purity Analysis
| Parameter | Route A | Route B |
| Retention Time (min) | 4.25 | 4.26 |
| Purity by Area % | 99.6% | 98.2% |
| Major Impurity (Area %) | Unreacted Starting Material (0.2%) | Over-methylated Product (1.1%) |
Table 2: GC-MS Impurity Profile
| Impurity | Retention Time (min) | Route A (Area %) | Route B (Area %) |
| This compound | 5.81 | 0.21 | Not Detected |
| 4-Fluoroaniline | 6.45 | Not Detected | 0.45 |
| 4-Fluoro-N,N-dimethylaniline | 7.92 | 0.15 | 1.10 |
| Total Impurities | 0.36% | 1.55% |
Table 3: Nuclear Magnetic Resonance (¹H NMR) Data for Identity Confirmation
| Proton Assignment | Expected Chemical Shift (ppm) | Observed (Route A) (ppm) | Observed (Route B) (ppm) |
| -CH₃ (singlet) | ~2.80 | 2.79 | 2.80 |
| -NH (broad singlet) | ~3.60 | 3.61 | 3.59 |
| Aromatic Protons (multiplet) | 6.60 - 7.00 | 6.62-6.98 | 6.61-6.99 |
Analytical Workflow Visualization
The following diagram outlines the workflow for the analytical validation process applied to the product from each synthetic route.
// Nodes sample [label="Synthesized Product\n(from Route A or B)", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="HPLC Analysis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gcms [label="GC-MS Analysis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purity [label="Purity Assessment\n(Area %)", fillcolor="#F1F3F4", fontcolor="#202124"]; impurity [label="Impurity Identification\n& Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; identity [label="Structural Confirmation", fillcolor="#F1F3F4", fontcolor="#202124"]; report [label="Final Validation Report", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sample -> hplc; sample -> gcms; sample -> nmr; hplc -> purity; gcms -> impurity; nmr -> identity; purity -> report; impurity -> report; identity -> report; }
Figure 3: General Analytical Validation Workflow
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
5.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
5.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Instrumentation: GC system coupled to a mass spectrometer.[1][2]
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Samples were diluted in Dichloromethane to a concentration of 100 µg/mL.
-
Analysis: Impurities were identified by their mass spectra and retention times, and quantified by peak area percentage.
5.3 Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Analysis: The acquired spectrum was analyzed for characteristic chemical shifts, multiplicities, and integration values to confirm the chemical structure of 4-Fluoro-N-methylaniline.
Conclusion and Recommendations
The analytical data demonstrates that the primary synthetic route (Route A), starting from this compound, yields 4-Fluoro-N-methylaniline with higher purity (99.6%) and a cleaner impurity profile compared to the alternative reductive amination pathway (Route B), which showed a purity of 98.2%. The main impurity in Route B was the over-methylated product, 4-Fluoro-N,N-dimethylaniline, a common side product in such reactions.[3][4] In contrast, Route A's primary impurity was unreacted starting material, which is often more easily removed during purification.
Both routes produced a product whose identity was unequivocally confirmed by ¹H NMR spectroscopy. However, for applications requiring high purity and minimal by-products, Route A is the superior and recommended synthetic pathway. This validation guide underscores the importance of comparing alternative synthetic strategies and employing a multi-technique analytical approach to ensure the final product meets the required quality standards for research and drug development.
References
Spectroscopic comparison of ortho, meta, and para isomers of chlorofluorobenzene
A Spectroscopic Comparison of Ortho, Meta, and Para Isomers of Chlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of ortho-, meta-, and para-chlorofluorobenzene. The information presented is collated from various spectral databases and is intended to aid in the identification and differentiation of these isomers through common analytical techniques. Supporting experimental data is summarized in comparative tables, and generalized experimental protocols are provided for each technique.
Introduction
The ortho (1-chloro-2-fluorobenzene), meta (1-chloro-3-fluorobenzene), and para (1-chloro-4-fluorobenzene) isomers of chlorofluorobenzene are structurally similar aromatic compounds. Their distinct substitution patterns, however, give rise to unique spectroscopic signatures. Understanding these differences is crucial for accurate identification in various research and development settings, including synthetic chemistry, materials science, and drug discovery. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation
The following tables summarize the key spectroscopic data for the three isomers of chlorofluorobenzene.
¹H NMR Spectroscopy Data
The ¹H NMR spectra of the isomers are distinct due to the different electronic environments of the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard, and coupling constants (J) are in Hertz (Hz).
| Isomer | Proton | Chemical Shift (δ) / ppm | Multiplicity & Coupling Constants (J) / Hz |
| Ortho | H-3 | ~7.34 | ddd, J ≈ 8.0, 7.3, 1.7 |
| H-4 | ~7.01 | dddd, J ≈ 8.0, 7.5, 1.5, 0.9 | |
| H-5 | ~7.16 | dddd, J ≈ 8.3, 7.5, 4.8, 1.7 | |
| H-6 | ~7.07 | ddd, J ≈ 9.1, 8.3, 1.5 | |
| Meta | H-2 | ~7.21 | t, J ≈ 8.0 |
| H-4 | ~7.05 | ddd, J ≈ 8.0, 2.0, 1.0 | |
| H-5 | ~6.93 | dddd, J ≈ 8.0, 8.0, 2.0, 1.0 | |
| H-6 | ~7.10 | dt, J ≈ 8.0, 1.0 | |
| Para | H-2, H-6 | ~7.15 | dd, J ≈ 8.8, 4.7 |
| H-3, H-5 | ~6.83 | t, J ≈ 8.8 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectra provide information about the carbon framework of the isomers. The chemical shifts (δ) are reported in ppm relative to a TMS standard.
| Isomer | Carbon | Chemical Shift (δ) / ppm |
| Ortho | C-1 (C-Cl) | ~120.9 (d, J ≈ 18.5 Hz) |
| C-2 (C-F) | ~158.0 (d, J ≈ 247.5 Hz) | |
| C-3 | ~129.5 (d, J ≈ 8.0 Hz) | |
| C-4 | ~125.1 (d, J ≈ 3.5 Hz) | |
| C-5 | ~127.8 (d, J ≈ 1.0 Hz) | |
| C-6 | ~116.5 (d, J ≈ 21.0 Hz) | |
| Meta | C-1 (C-Cl) | ~134.5 (d, J ≈ 7.0 Hz) |
| C-2 | ~126.5 (d, J ≈ 3.0 Hz) | |
| C-3 (C-F) | ~162.5 (d, J ≈ 245.0 Hz) | |
| C-4 | ~115.0 (d, J ≈ 21.0 Hz) | |
| C-5 | ~130.5 (d, J ≈ 8.0 Hz) | |
| C-6 | ~122.0 (d, J ≈ 18.0 Hz) | |
| Para | C-1 (C-Cl) | ~128.5 (d, J ≈ 1.5 Hz) |
| C-2, C-6 | ~129.0 (d, J ≈ 8.0 Hz) | |
| C-3, C-5 | ~116.0 (d, J ≈ 21.0 Hz) | |
| C-4 (C-F) | ~159.0 (d, J ≈ 245.0 Hz) |
Note: The values presented are approximate and sourced from various databases. The doublet splitting (d) is due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy Data
The IR spectra show characteristic absorption bands corresponding to the vibrational modes of the molecules. The positions of these bands are given in wavenumbers (cm⁻¹).
| Isomer | C-H Stretch (Aromatic) | C=C Stretch (Aromatic) | C-Cl Stretch | C-F Stretch | Out-of-Plane Bending |
| Ortho | ~3060-3100 | ~1580, 1480, 1450 | ~750 | ~1250 | ~750 (strong) |
| Meta | ~3060-3100 | ~1580, 1470, 1420 | ~780 | ~1260 | ~870, 780 (strong) |
| Para | ~3050-3100 | ~1590, 1490 | ~820 | ~1230 | ~830 (very strong) |
Mass Spectrometry Data
The mass spectra of the isomers are very similar due to their identical molecular weight. The fragmentation patterns show some subtle differences. The molecular ion peak (M⁺) appears at m/z 130 and an M+2 peak at m/z 132 is observed due to the presence of the ³⁷Cl isotope.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ortho | 130, 132 | 99 ([M-Cl]⁺), 95 ([M-HF]⁺), 75 ([C₆H₃]⁺) |
| Meta | 130, 132 | 99 ([M-Cl]⁺), 95 ([M-HF]⁺), 75 ([C₆H₃]⁺) |
| Para | 130, 132 | 99 ([M-Cl]⁺), 95 ([M-HF]⁺), 75 ([C₆H₃]⁺) |
Note: The fragmentation patterns are very similar, making mass spectrometry alone insufficient for definitive isomer identification.
UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The absorption maxima (λmax) are reported in nanometers (nm).
| Isomer | λmax (nm) |
| Ortho | ~264, 270 |
| Meta | ~268, 275 |
| Para | ~273, 280 |
Note: The UV-Vis spectra of these isomers are very similar, with only slight shifts in the absorption maxima.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of chlorofluorobenzene isomers.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Prepare a solution by dissolving approximately 10-20 mg of the chlorofluorobenzene isomer in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Place the NMR tube in the spectrometer. Perform standard instrument tuning and shimming to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.[3] Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.
-
Instrument Setup : Record a background spectrum of the clean KBr/NaCl plates or the empty ATR crystal.
-
Data Acquisition : Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation of volatile compounds.
-
Instrument Setup : Set the GC oven temperature program to ensure good separation of the isomers. For the mass spectrometer, use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the chlorofluorobenzene isomer in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrument Setup : Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
-
Data Acquisition : Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.
-
Data Analysis : The instrument software will subtract the baseline from the sample spectrum to provide the final absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
Mandatory Visualization
The following diagram illustrates a logical workflow for the differentiation of ortho, meta, and para isomers of chlorofluorobenzene using the spectroscopic data presented.
Caption: Workflow for differentiating chlorofluorobenzene isomers.
Conclusion
The ortho, meta, and para isomers of chlorofluorobenzene can be effectively distinguished using a combination of spectroscopic techniques. While mass spectrometry and UV-Vis spectroscopy are useful for confirming the molecular formula and the presence of an aromatic system, they are generally insufficient for differentiating these positional isomers due to the high similarity of their spectra. In contrast, ¹H NMR, ¹³C NMR, and IR spectroscopy provide distinct patterns for each isomer. The symmetry of the para isomer leads to a significantly simpler NMR spectrum compared to the ortho and meta isomers. Furthermore, the out-of-plane C-H bending vibrations in the fingerprint region of the IR spectrum are highly characteristic of the substitution pattern on the benzene (B151609) ring, providing a reliable method for isomer identification. By systematically applying these spectroscopic methods, researchers can confidently identify and characterize the specific isomer of chlorofluorobenzene in their samples.
References
Isotopic Labeling in the Study of 1-Chloro-4-fluorobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate, environmental degradation, and reaction mechanisms of halogenated aromatic compounds like 1-chloro-4-fluorobenzene (B165104) is crucial. Isotopic labeling offers a powerful tool to trace the journey of these molecules through complex biological and environmental systems. This guide provides a comparative overview of isotopic labeling techniques that can be applied to study this compound, supported by experimental data from related compounds and detailed methodologies.
Comparison of Isotopic Labeling Strategies
Stable isotope labeling is a preferred method for elucidating metabolic pathways and quantifying analytes in complex matrices.[1][2] The introduction of heavier isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), creates a mass shift that is readily detectable by mass spectrometry (MS) without the safety concerns associated with radioactive isotopes.[2] For a compound like this compound, ¹³C labeling of the benzene (B151609) ring would be a robust strategy to track the core structure through various transformations.
| Isotope | Labeling Approach | Key Application | Analytical Technique | Expected Outcome for this compound (Hypothetical) |
| ¹³C | Synthesis using ¹³C-labeled benzene or other precursors. | Elucidating degradation pathways and identifying metabolites. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Tracking the ¹³C-labeled benzene ring to identify metabolic products where the aromatic core is retained. |
| ²H (D) | H/D exchange reactions on the aromatic ring. | Investigating kinetic isotope effects to determine reaction mechanisms. | GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the rate-limiting steps in metabolic or degradation pathways by observing differences in reaction rates between deuterated and non-deuterated isotopologues. |
| ³⁷Cl | Not a typical labeling strategy due to natural abundance, but isotope effects can be studied. | Understanding the mechanism of dechlorination. | High-Resolution Mass Spectrometry | Observing isotopic fractionation of ³⁵Cl/³⁷Cl to infer mechanisms of C-Cl bond cleavage.[3] |
Experimental Protocols
The following are generalized experimental protocols derived from studies on related chlorinated aromatic compounds, which can be adapted for this compound.
Protocol 1: Aerobic Biodegradation Study Using ¹³C-Labeled this compound
This protocol is adapted from studies on the aerobic biodegradation of monochlorobenzene and dichlorobenzenes.[4]
Objective: To identify the aerobic biodegradation pathway of ¹³C-labeled this compound by a specific microbial consortium.
Materials:
-
¹³C-labeled this compound (uniformly labeled on the benzene ring)
-
Microbial culture (e.g., from a contaminated site)
-
Minimal salts medium
-
Gas-tight vials with Teflon-lined septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare microcosms by adding the microbial culture to the minimal salts medium in gas-tight vials.
-
Spike the microcosms with a known concentration of ¹³C-labeled this compound.
-
Establish control microcosms (e.g., autoclaved controls) to account for abiotic loss.
-
Incubate the vials under aerobic conditions (e.g., on a shaker at a controlled temperature).
-
Periodically sample the headspace or liquid phase of the microcosms.
-
Analyze the samples by GC-MS to identify and quantify the parent compound and its ¹³C-labeled metabolites over time. The mass shift due to the ¹³C label will facilitate the identification of metabolites.
Protocol 2: Compound-Specific Isotope Analysis (CSIA) for Monitoring Natural Attenuation
This protocol is based on studies of isotope fractionation in chlorinated benzenes.[5][6]
Objective: To assess the in-situ biodegradation of this compound by measuring the carbon isotope fractionation.
Materials:
-
Groundwater samples from a contaminated site.
-
Gas Chromatograph-Isotope Ratio Mass Spectrometer (GC-IRMS).
Procedure:
-
Collect groundwater samples from various points along the contaminant plume.
-
Extract the volatile organic compounds, including this compound, from the water samples using a suitable method (e.g., purge-and-trap or solid-phase microextraction).
-
Analyze the extracts using GC-IRMS to determine the carbon isotope ratio (¹³C/¹²C) of the remaining this compound.
-
An enrichment of ¹³C in the residual contaminant fraction compared to the source indicates that biodegradation is occurring, as microorganisms preferentially degrade molecules with the lighter ¹²C isotope.
Supporting Experimental Data
The following table summarizes carbon isotope fractionation data for monochlorobenzene (MCB) and 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) under different conditions. This data can serve as an estimate for what might be observed in studies with this compound. Large enrichment factors (ε) indicate significant isotope fractionation, making CSIA a more effective monitoring tool.[5][6]
| Compound | Degradation Pathway | Enrichment Factor (ε) in ‰ | Reference |
| Monochlorobenzene (MCB) | Anaerobic Reductive Dechlorination | -5.0 ± 0.2 | [5][6] |
| 1,2,4-Trichlorobenzene (1,2,4-TCB) | Anaerobic Reductive Dechlorination | -3.0 ± 0.4 | [5][6] |
| 1,2,4-Trichlorobenzene (1,2,4-TCB) | Aerobic Degradation | No significant fractionation | [5][6] |
| Monochlorobenzene (MCB) | Aerobic Degradation | -0.7 ± 0.1 | [4] |
| 1,4-Dichlorobenzene (1,4-DCB) | Aerobic Degradation | -1.0 ± 0.2 | [4] |
Visualizing Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for an isotopic labeling study and a hypothetical metabolic pathway for this compound.
Caption: Experimental workflow for a ¹³C-labeling study.
References
- 1. Research Portal [laro.lanl.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms and compound-specific carbon isotope fractionation [diposit.ub.edu]
- 5. Pathway-dependent isotope fractionation during aerobic and anaerobic degradation of monochlorobenzene and 1,2,4-trichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Chloro-4-fluorobenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Chloro-4-fluorobenzene is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste stream effectively. Adherence to these protocols is vital due to the compound's hazardous characteristics.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be familiar with its hazards. The compound is a flammable liquid and vapor that can cause serious skin and eye irritation, as well as respiratory irritation[1][2][3].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemically resistant nitrile or other suitable gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or a certified fume hood to avoid inhaling vapors[1][2].
In Case of Spills or Exposure:
-
Spills: In the event of a spill, immediately evacuate non-essential personnel and remove all sources of ignition[3]. Use non-sparking tools for cleanup[1][3]. Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder[3]. Collect the absorbed material into a suitable, closed container for disposal[3].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing[1].
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, including under the eyelids[1][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen[3].
Chemical Profile and Safety Data
Understanding the properties of this compound is essential for safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Citation |
| CAS Number | 352-33-0 | [1] |
| Molecular Formula | C₆H₄ClF | [1] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to light yellow | [4] |
| Flash Point | 29 °C (84.2 °F) - closed cup | |
| Boiling Point | 129-130 °C | |
| Density | 1.226 g/mL at 25 °C | |
| UN Number | UN1993 | [5] |
| Hazard Class | 3 (Flammable liquids) | [5] |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. This compound is a halogenated organic compound and must be handled accordingly.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE)[6][7].
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[8]. The label must clearly identify the contents as "Waste this compound" and list any other components mixed with it.
-
Segregation: Collect waste this compound in a dedicated container for halogenated organic waste[8][9].
-
Storage: Keep the waste container tightly closed when not in use[3][8]. Store it in a designated and well-ventilated Satellite Accumulation Area (SAA), preferably within a secondary containment tray inside a flammable materials safety cabinet. Keep away from heat, sparks, and open flames[3].
Final Disposal Procedure
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility. Laboratory personnel should not attempt to treat or dispose of this chemical on their own.
The recommended disposal method involves:
-
Contacting Environmental Health & Safety (EHS): When the waste container is nearly full (not exceeding 90% capacity), contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup.
-
Professional Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for halogenated organic compounds is high-temperature incineration[9][10].
-
Regulatory Compliance: This process ensures compliance with local, regional, and national hazardous waste regulations[3]. Never pour this compound down the drain or dispose of it with regular trash[3].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 352-33-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. ethz.ch [ethz.ch]
- 7. nipissingu.ca [nipissingu.ca]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
